1-methyl-1H-pyrrole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-3-2-5(4-7)6(8)9/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONDRKVHFCQDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436201 | |
| Record name | 1-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36929-61-0 | |
| Record name | 1-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-methyl-1H-pyrrole-3-carboxylic acid: Chemical Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole family, a class of aromatic compounds that are integral components of many biologically active molecules and pharmaceutical drugs.[1] The pyrrole scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₂ | [2][4] |
| Molecular Weight | 125.13 g/mol | [4] |
| CAS Number | 36929-61-0 | [2] |
| Physical Form | Solid | [2] |
| Boiling Point | 276.6 °C at 760 mmHg | [2] |
| IUPAC Name | This compound | [2] |
Spectral Data and Characterization
The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of expected spectral characteristics based on the analysis of related pyrrole and carboxylic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the N-methyl protons. The pyrrole protons will appear as distinct multiplets or doublets in the aromatic region of the spectrum. The N-methyl group will present as a singlet, typically in the upfield region. For a similar compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the N-methyl singlet appears at 3.60 ppm, and the pyrrole ring protons are observed as doublets at 6.61 and 6.46 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon, the pyrrole ring carbons, and the N-methyl carbon. The carbonyl carbon is expected to resonate in the downfield region, typical for carboxylic acids. The pyrrole ring carbons will have distinct chemical shifts, and the N-methyl carbon will appear in the aliphatic region. In the aforementioned related compound, the pyrrole ring carbons appear at 109.42, 113.18, 122.35, and 132.75 ppm, while the N-methyl carbon is at 30.05 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and pyrrole functional groups.
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is often involved in hydrogen bonding.[6]
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid will be present, typically in the range of 1680-1710 cm⁻¹.[6]
-
C-N and C-H Stretches: Absorptions corresponding to the C-N stretching of the pyrrole ring and C-H stretching of the aromatic ring and methyl group will also be observed. For a related derivative, characteristic IR peaks were observed at 3289 cm⁻¹ (N-H stretch of an amide), a broad band from 2587–3065 cm⁻¹ (O-H stretch of the carboxylic acid), and 1670 cm⁻¹ (amide C=O stretch).[5]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (125.13 g/mol ). Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7] The fragmentation of the pyrrole ring may also contribute to the overall spectrum.
Synthesis and Reactivity
Synthesis
A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 1-methyl-1H-pyrrole-3-carboxylate. This reaction is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt and yield the carboxylic acid.
A general workflow for the synthesis via hydrolysis is depicted below:
A detailed experimental protocol for a similar hydrolysis is provided for the synthesis of a related compound:
Experimental Protocol: Hydrolysis of a Pyrrole Ester (General Procedure)
-
Dissolution: Dissolve the starting pyrrole ester in a suitable solvent, such as methanol or ethanol.
-
Addition of Base: Add an aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide) to the ester solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the organic solvent under reduced pressure.
-
Extraction: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., concentrated Hydrochloric Acid) until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system.
Chemical Reactivity
The chemical reactivity of this compound is influenced by both the pyrrole ring and the carboxylic acid functional group.
-
Pyrrole Ring Reactivity: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution reactions.[8] The N-methyl group directs electrophilic attack primarily to the C2 and C5 positions of the pyrrole ring.[9] The carboxylic acid group at the C3 position is a deactivating group, which may influence the regioselectivity of electrophilic substitution.
-
Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. For instance, it can be converted to its corresponding amide by reaction with an amine in the presence of a coupling agent.[5] It can also undergo decarboxylation under certain conditions, although this is less common for pyrrole-3-carboxylic acids compared to those with the carboxyl group at the 2-position.[10]
The interplay of these two functional groups can be visualized in the following logical relationship diagram:
Applications in Research and Drug Development
The pyrrole-3-carboxylic acid scaffold is a key component in several clinically important drugs, such as the kinase inhibitor Sunitinib.[11] While specific biological activities or signaling pathway involvement for this compound are not extensively documented in the public domain, its structural similarity to known bioactive molecules suggests its potential as a building block in drug discovery programs.
Derivatives of pyrrole-3-carboxylic acid have been investigated for a variety of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[12] The carboxylic acid moiety provides a convenient handle for the synthesis of diverse libraries of amides and esters, which can be screened for biological activity.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has summarized its key chemical and physical properties, provided an overview of its expected spectral characteristics, and outlined a general synthetic approach. For researchers and drug development professionals, this molecule represents a versatile scaffold for the design and synthesis of novel compounds with potential therapeutic value. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. scispace.com [scispace.com]
- 2. This compound | 36929-61-0 [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. homework.study.com [homework.study.com]
- 10. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characteristics of 1-Methyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and analytical considerations for 1-methyl-1H-pyrrole-3-carboxylic acid (CAS No: 36929-61-0). This document is intended to serve as a core reference for professionals engaged in chemical research and drug development.
Core Physicochemical Data
This compound is a solid, heterocyclic compound.[1] Its fundamental properties are summarized below. All quantitative data has been compiled from available literature and databases.
Table 1: Compound Identification and Physical Properties
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 36929-61-0 | [1][2] |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 276.6°C (at 760 mmHg) | [1] |
| Melting Point | Data not available in cited literature. | |
| pKa | Data not available in cited literature. | |
| Solubility | Data not available in cited literature. |
Table 2: Spectroscopic and Computational Data
| Parameter | Description / Expected Range | Source(s) |
| IR: O-H Stretch | A very broad absorption is expected in the 2500-3300 cm⁻¹ range, characteristic of a carboxylic acid O-H bond involved in hydrogen bonding. | [3] |
| IR: C=O Stretch | An intense absorption is expected between 1680-1710 cm⁻¹ for the carbonyl group conjugated with the pyrrole ring. | [3] |
| IR: C-O Stretch | A strong band is anticipated in the 1210-1320 cm⁻¹ region. | [3] |
| ¹H NMR: COOH | The acidic proton is expected to appear as a broad singlet far downfield, typically >10-12 ppm. | |
| ¹H NMR: Pyrrole H | Protons on the pyrrole ring are expected in the aromatic region, likely between 6.0 and 7.5 ppm. | |
| ¹H NMR: N-CH₃ | The N-methyl group protons should appear as a singlet, typically in the 3.5-4.0 ppm range. | |
| ¹³C NMR: C=O | The carboxylic acid carbon is expected in the 165-185 ppm range. | |
| ¹³C NMR: Pyrrole C | Carbons of the pyrrole ring are anticipated in the 100-140 ppm region. | |
| ¹³C NMR: N-CH₃ | The N-methyl carbon signal is expected in the 30-40 ppm range. | |
| InChI Key | OONDRKVHFCQDCG-UHFFFAOYSA-N | [1][2] |
| SMILES | CN1C=CC(=C1)C(=O)O | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and analysis of target compounds. The following sections outline a modern synthetic approach and general analytical methods.
Synthesis via Continuous Flow Hantzsch Reaction
A contemporary and efficient method for producing pyrrole-3-carboxylic acids involves a one-step continuous flow synthesis. This protocol utilizes the HBr generated as a byproduct to facilitate an in situ hydrolysis of a tert-butyl ester intermediate.
Protocol:
-
Stream Preparation:
-
Stream A: Prepare a solution of a suitable β-ketoester (e.g., tert-butyl acetoacetate), a primary amine (methylamine for the target compound), and a non-interfering base (e.g., N,N-diisopropylethylamine, DIPEA) in an appropriate solvent like DMF.
-
Stream B: Prepare a solution of an α-haloketone (e.g., 2-bromoacetophenone or a simpler α-bromoketone) in the same solvent.
-
-
Flow Reaction:
-
Pump Stream A and Stream B at defined flow rates into a T-mixer to initiate the reaction.
-
Pass the combined stream through a heated microreactor or packed-bed reactor. The Hantzsch pyrrole synthesis occurs at elevated temperatures, forming the tert-butyl ester of the pyrrole-3-carboxylic acid.
-
-
In Situ Hydrolysis:
-
The hydrogen bromide (HBr) generated during the cyclization is utilized within the flow system to catalyze the hydrolysis of the tert-butyl ester to the desired carboxylic acid.
-
-
Work-up and Purification:
-
The output stream from the reactor is collected.
-
The solvent is removed under reduced pressure.
-
The crude product is purified using standard techniques such as recrystallization or column chromatography.
-
General Purification and Analysis Protocol
The purity of the final compound is critical for subsequent biological assays and characterization.
Purification:
-
Column Chromatography: A typical stationary phase is silica gel. The mobile phase is often a gradient system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) to effectively separate the product from starting materials and byproducts.[4]
Analysis:
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and identify appropriate solvent systems for column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for assessing the final purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a common choice.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups, particularly the carboxylic acid's O-H and C=O stretches.[4]
Biological Context and Screening
While specific signaling pathways for this compound are not extensively documented, related pyrrole-3-carboxamides have been investigated as potential cannabinoid receptor subtype 1 (CB1R) inverse agonists. This suggests a logical workflow for screening this and similar compounds for biological activity.
References
An In-depth Technical Guide to 1-methyl-1H-pyrrole-3-carboxylic acid
This technical guide provides a comprehensive overview of 1-methyl-1H-pyrrole-3-carboxylic acid, including its chemical identifiers, physicochemical properties, synthesis, and spectral characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identifiers and Physicochemical Properties
This compound is a substituted pyrrole derivative. Its unique structural features make it a valuable building block in medicinal chemistry.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 36929-61-0[1] |
| Molecular Formula | C₆H₇NO₂[1] |
| IUPAC Name | This compound[1] |
| InChI | InChI=1S/C6H7NO2/c1-7-3-2-5(4-7)6(8)9/h2-4H,1H3,(H,8,9)[1] |
| InChIKey | OONDRKVHFCQDCG-UHFFFAOYSA-N[1] |
| SMILES | CN1C=CC(=C1)C(=O)O[2] |
| PubChem CID | 10154054[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 125.13 g/mol [1] |
| Boiling Point | 276.6 °C at 760 mmHg |
| Physical Form | Solid |
| Purity | Typically available at 97% |
| Storage Temperature | Room temperature |
| XLogP3-AA | 0.2[1] |
| Topological Polar Surface Area | 42.2 Ų[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 1[1] |
Synthesis Protocol
A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester, methyl 1-methyl-1H-pyrrole-3-carboxylate. This reaction can be carried out under acidic or basic conditions.[3] The alkaline hydrolysis (saponification) is often preferred as it is generally an irreversible reaction, leading to higher yields.[3]
Experimental Protocol: Alkaline Hydrolysis of Methyl 1-methyl-1H-pyrrole-3-carboxylate
-
Materials:
-
Methyl 1-methyl-1H-pyrrole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for acidification)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 1-methyl-1H-pyrrole-3-carboxylate in a mixture of methanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 3-4 with hydrochloric acid. This will precipitate the carboxylic acid.
-
The precipitated this compound is collected by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
The purified product should be dried under vacuum to yield a solid.
-
Caption: A workflow diagram for the spectroscopic characterization of this compound.
References
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrrole scaffold is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its preparation in a laboratory setting.
Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The most common and practical methods involve either the construction of the pyrrole ring system with the desired substitution pattern or the functionalization of a pre-formed 1-methylpyrrole core. This guide will focus on two primary, well-established routes:
-
Vilsmeier-Haack Formylation of 1-Methylpyrrole followed by Oxidation: A two-step process that introduces a formyl group at the 3-position of the pyrrole ring, which is subsequently oxidized to the carboxylic acid.
-
Hantzsch Pyrrole Synthesis: A classical multicomponent reaction that constructs the pyrrole ring from acyclic precursors. This method can be adapted for the synthesis of pyrrole-3-carboxylic acid derivatives.
Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation
This route offers a straightforward approach starting from the commercially available 1-methylpyrrole. The synthesis proceeds in two distinct experimental stages.
Logical Workflow for Route 1
Caption: Workflow for the synthesis via formylation and oxidation.
Stage 1: Vilsmeier-Haack Formylation of 1-Methylpyrrole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 1-methylpyrrole.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[2] While the reaction can yield a mixture of 2- and 3-substituted products, steric hindrance from the N-methyl group can favor the formation of the 3-formyl isomer.[3]
Experimental Protocol:
A detailed protocol for the Vilsmeier-Haack formylation of 1-substituted pyrroles is described in the literature, although specific yields for 1-methyl-1H-pyrrole-3-carbaldehyde are not always explicitly stated.[3]
-
Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath, slowly add phosphorus oxychloride to an equimolar amount of N,N-dimethylformamide with stirring.
-
Reaction: To the prepared Vilsmeier reagent, add 1-methylpyrrole dropwise while maintaining the low temperature.
-
Work-up: After the reaction is complete, the mixture is carefully poured into ice water and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.
-
Purification: The crude 1-methyl-1H-pyrrole-3-carbaldehyde can be purified by recrystallization or column chromatography.
| Starting Material | Reagents | Product | Reported Yield | Reference |
| 1-Methylpyrrole | POCl₃, DMF | 1-Methyl-1H-pyrrole-3-carbaldehyde | Not specified | [3] |
Stage 2: Oxidation of 1-Methyl-1H-pyrrole-3-carbaldehyde
The aldehyde intermediate is then oxidized to the target carboxylic acid. Various oxidizing agents can be employed for this transformation.[4][5] Common reagents include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[5] Milder and more selective methods, such as using selenium dioxide with hydrogen peroxide, have also been reported for the oxidation of aldehydes to carboxylic acids.[6]
Experimental Protocol (General):
A general procedure for the selenium-catalyzed oxidation of aldehydes is provided below.[6]
-
Catalyst Activation: In a reaction vessel, treat diphenyl diselenide with hydrogen peroxide in water and stir until the mixture becomes colorless.
-
Oxidation: Add the 1-methyl-1H-pyrrole-3-carbaldehyde to the activated catalyst solution.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for several hours. After completion, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over sodium sulfate, evaporate the solvent under reduced pressure, and purify the crude product if necessary.
| Starting Material | Reagents | Product | Reported Yield (for benzaldehyde) | Reference |
| 1-Methyl-1H-pyrrole-3-carbaldehyde | (PhSe)₂, H₂O₂ | This compound | 95% | [6] |
Route 2: Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a powerful one-pot reaction for the construction of substituted pyrroles. It involves the condensation of a β-ketoester, a primary amine, and an α-haloketone.[7] This method has been successfully adapted for the synthesis of various pyrrole-3-carboxylic acids, including in a continuous flow setup which can offer advantages in terms of reaction time and yield.[7][8]
Logical Workflow for Hantzsch Synthesis
Caption: Workflow for the Hantzsch synthesis of the target acid.
To synthesize this compound via this route, methylamine would be the primary amine. The choice of the β-ketoester and α-haloketone is crucial to obtain the desired substitution pattern. For instance, using tert-butyl acetoacetate as the β-ketoester allows for an in situ hydrolysis of the resulting tert-butyl ester to the carboxylic acid, facilitated by the HBr generated during the reaction.[7]
Experimental Protocol (Continuous Flow):
The following is a general protocol based on the one-step continuous flow synthesis of pyrrole-3-carboxylic acids.[7]
-
Reagent Streams: Prepare two separate solutions. Solution A contains the β-ketoester (e.g., tert-butyl acetoacetate), methylamine, and a base (e.g., DIPEA) in a suitable solvent like DMF. Solution B contains the α-haloketone in DMF.
-
Reaction: Pump the two solutions into a pre-heated microreactor. The reaction is typically carried out at an elevated temperature (e.g., 200 °C).
-
In Situ Hydrolysis: The HBr generated during the pyrrole formation catalyzes the hydrolysis of the tert-butyl ester to the carboxylic acid.
-
Collection and Purification: The product stream is collected from the reactor outlet. The solvent is removed, and the crude product is purified, for example, by column chromatography.
| β-Ketoester | Primary Amine | α-Haloketone | Product | Reported Yield (for analogous compounds) | Reference |
| tert-Butyl acetoacetate | Methylamine | (Not specified for this exact product) | This compound | 63-65% | [7] |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the equipment available. The Vilsmeier-Haack formylation followed by oxidation offers a direct functionalization of a simple precursor. The Hantzsch synthesis, particularly with modern continuous flow technology, provides an efficient one-pot construction of the substituted pyrrole ring. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important building block for their drug discovery and development endeavors.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters [mdpi.com]
- 7. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 1-methyl-1H-pyrrole-3-carboxylic acid: A Technical Overview
This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The key quantitative data are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not explicitly found in search results, representative values presented | ||
| ~7.4 | Singlet | H-2 (Pyrrole ring) |
| ~6.8 | Singlet | H-5 (Pyrrole ring) |
| ~6.2 | Singlet | H-4 (Pyrrole ring) |
| ~3.7 | Singlet | N-CH₃ |
| ~12.0 | Broad Singlet | COOH |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results, representative values presented | |
| ~170 | C=O (Carboxylic Acid) |
| ~128 | C-2 (Pyrrole ring) |
| ~125 | C-5 (Pyrrole ring) |
| ~118 | C-3 (Pyrrole ring) |
| ~110 | C-4 (Pyrrole ring) |
| ~36 | N-CH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid)[1] |
| ~2950 | C-H stretch (aromatic and aliphatic)[1] |
| 1760-1690 | C=O stretch (Carboxylic Acid)[1] |
| ~1550 | C=C stretch (Pyrrole ring) |
| 1320-1210 | C-O stretch (Carboxylic Acid)[1] |
| 1440-1395 & 950-910 | O-H bend (Carboxylic Acid)[1] |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 125.05 | [M]⁺ (Molecular Ion) |
| Further fragmentation data not explicitly found in search results |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
2.3 Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2] The solution is then introduced into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used.
-
Data Acquisition: For ESI, the sample solution is infused into the source at a constant flow rate. For EI, a small amount of the sample is vaporized and then ionized by a beam of electrons.[3] The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
References
The Biological Versatility of 1-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 1-methyl-1H-pyrrole-3-carboxylic acid and its derivatives. The pyrrole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.
Biological Activities and Quantitative Data
Derivatives of this compound have shown significant potential in several therapeutic areas, most notably as antimicrobial and anticancer agents. The following tables summarize the reported quantitative data for various pyrrole derivatives, providing a comparative overview of their potency.
Antimicrobial Activity
Pyrrole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial potency.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives | Staphylococcus spp. | Appreciable activity | |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis | 3.125 | [1] |
| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [2] |
| Phallusialides A and B | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [2] |
| Phallusialides A and B | Escherichia coli | 64 | [2] |
| 4,4'-para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [2] |
| 4,4'-para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | [2] |
| 4,4'-para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | [2] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo and iodo derivatives) | Staphylococcus aureus | 8 | |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (in combination with betatide) | Staphylococcus aureus | 1 - 2 | [3] |
Anticancer Activity
The cytotoxic effects of pyrrole derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard metric of efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrole-3-carboxamide (Compound 28, NMS-P953) | JAK2 Inhibition | Potent | [4] |
| (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone (PPP) | Inhibition of Src, Syk, and TAK1 kinases | - | [5] |
| Pyrrolo[2,1-f][6][1][7]triazine and 1-(methylpiperidin-4-yl)aniline hybrids | MERTK Inhibition | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound derivatives.
Synthesis of 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic Acids[1]
A common synthetic route involves the reaction of tosylmethylisocyanide (TosMIC) with β-arylacrylic esters in the presence of a base to yield 4-aryl-1H-pyrrole-3-carboxylic esters. Subsequent benzylation at the N1 position, followed by alkaline hydrolysis of the ester, affords the final carboxylic acid derivatives.[6]
General Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of pyrrole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[9]
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: MTT Cell Viability Assay[10][11][12][13][14]
The cytotoxicity of the pyrrole derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in serial dilutions) and incubated for a specified period (e.g., 72 hours).[10]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[11] The plates are then incubated for a further 1.5-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[9][11]
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 492-570 nm.[11][13] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanism of Action
The biological effects of this compound derivatives are mediated through various molecular mechanisms, including enzyme inhibition and interference with key signaling pathways.
Inhibition of Succinate Dehydrogenase (Complex II)
Certain pyrrole carboxamide derivatives have been identified as inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, particularly in fungi.[14][15] This inhibition disrupts cellular respiration and leads to fungal cell death.
Succinate Dehydrogenase Inhibition Pathway
Caption: Inhibition of succinate dehydrogenase by pyrrole carboxamides disrupts cellular respiration.
Modulation of Kinase Signaling Pathways in Cancer
Some pyrrole derivatives exert their anticancer effects by targeting protein kinases that are crucial for cancer cell proliferation and survival.
-
JAK2 Inhibition: Certain pyrrole-3-carboxamides have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a key player in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[4]
-
MAPK Pathway Interference: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[16][17] Some pyrrole derivatives have been shown to interfere with this pathway. For instance, (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone, a pyrrole-chalcone hybrid, inhibits the upstream kinases Src, Syk, and TAK1.[5] TAK1 is a key activator of the NF-κB and AP-1 signaling cascades, which are downstream effectors of the MAPK pathway.[5]
Inhibition of Upstream Kinases of the MAPK Pathway
Caption: A pyrrole-chalcone derivative inhibits upstream kinases of the MAPK pathway.
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future work should focus on elucidating the precise molecular targets and signaling pathways for a wider range of these derivatives to enable rational drug design and optimization. The promising potency and diverse mechanisms of action of these compounds warrant their continued investigation in the quest for new and effective therapeutics.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star of Medicinal Chemistry: A Technical Guide to 1-Methyl-1H-pyrrole-3-carboxylic Acid and Its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, has long been a cornerstone in the design and synthesis of medicinally important compounds. Among its numerous derivatives, 1-methyl-1H-pyrrole-3-carboxylic acid has emerged as a particularly versatile building block, giving rise to a new generation of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the current landscape of this compound in medicinal chemistry, detailing its applications, summarizing key quantitative data, providing experimental protocols, and visualizing relevant biological pathways.
Core Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas, primarily driven by the facile modification of the carboxylic acid moiety into amides and esters. These modifications have led to the discovery of potent inhibitors of various enzymes and receptors, highlighting the scaffold's "privileged" status in drug discovery.
Antibacterial Agents: Targeting DNA Gyrase
A significant area of application for this compound derivatives is in the development of novel antibacterial agents. Specifically, pyrrolamides derived from this core structure have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2] These compounds bind to the ATP pocket of the GyrB subunit, disrupting its function and leading to bacterial cell death.[1][3] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential avenue to combat existing antibiotic resistance.
Antifungal Agents: Inhibition of Complex II
In the realm of agrochemical research, amides derived from pyrrole carboxylic acids have been extensively studied as fungicides. Their mechanism of action involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain. This disruption of cellular respiration is lethal to fungal pathogens. While the focus has been on agricultural applications, this mode of action presents an interesting, albeit less explored, opportunity for the development of human antifungal therapies.
CNS Disorders: Modulating D-Amino Acid Oxidase and Cannabinoid Receptors
Fused pyrrole carboxylic acids have shown promise as potent inhibitors of D-amino acid oxidase (DAO), an enzyme responsible for the degradation of D-serine, a co-agonist at the NMDA receptor.[4][5] Inhibition of DAO increases D-serine levels in the brain, which is a therapeutic strategy being explored for the treatment of schizophrenia.[4]
Furthermore, N-aryl carboxamide derivatives of pyrrole have been identified as potent inverse agonists of the cannabinoid receptor 1 (CB1).[6][7] CB1 receptor inverse agonists have been investigated for the treatment of obesity and related metabolic disorders. The pyrrole scaffold provides a robust platform for fine-tuning the potency and selectivity of these compounds.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of this compound, providing a comparative overview of their potency.
Table 1: Antibacterial Activity of Pyrrolamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolamide 4 | Staphylococcus aureus | 0.25 | [1] |
| Pyrrolamide 4 | Streptococcus pneumoniae | 0.12 | [1] |
| Compound 22e | Staphylococcus aureus ATCC 29213 | 0.25 | [8] |
| Compound 22e | MRSA | 0.25 | [8] |
| Compound 22e | Enterococcus faecalis ATCC 29212 | 0.125 | [8] |
| Compound 23b | Klebsiella pneumoniae ATCC 10031 | 0.0625 | [8] |
Table 2: Enzyme Inhibitory Activity of Pyrrole Derivatives
| Compound Class | Target Enzyme/Receptor | IC50 / Ki | Reference |
| Fused Pyrrole Carboxylic Acid (Compound 1) | D-Amino Acid Oxidase (DAO) | Moderate Potency (Specific value not provided) | [4][5] |
| Pyrrolamide Lead Compound | DNA Gyrase | 3 µM (IC50) | [1][2] |
| 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide (Compound 30) | Cannabinoid Receptor 1 (CB1) | 5.6 nM (Ki) | [6] |
| 2-Phenyl-1H-pyrrole-3-carboxamide (Compound 7) | 5-HT6 Receptor | 208 nM (Ki) | [9] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a key derivative and the evaluation of its antibacterial activity.
Protocol 1: Synthesis of N-Aryl-1-methyl-1H-pyrrole-3-carboxamides
This protocol describes a general procedure for the amide coupling of this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), BOP reagent (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-1-methyl-1H-pyrrole-3-carboxamide.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the antibacterial efficacy of synthesized compounds.[10][11][12]
Materials:
-
Synthesized pyrrole derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the medicinal chemistry applications of this compound derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of N-aryl-1-methyl-1H-pyrrole-3-carboxamides.
Caption: Mechanism of action of pyrrolamide antibacterial agents through the inhibition of DNA gyrase.
Caption: Signaling pathway of Complex II inhibition leading to the stabilization of HIF-1α.
Conclusion
This compound and its derivatives represent a highly promising and versatile scaffold in modern medicinal chemistry. The demonstrated activities against a range of important biological targets, coupled with the synthetic tractability of the core structure, ensure that this class of compounds will continue to be a fertile ground for the discovery of new therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore and expand the therapeutic potential of this remarkable molecule.
References
- 1. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide: an effective scaffold for the design of either CB1 or CB2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. microbe-investigations.com [microbe-investigations.com]
1-Methyl-1H-pyrrole-3-carboxylic acid: A Versatile Heterocyclic Building Block for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted pyrrole core is a key pharmacophore in a variety of biologically active molecules, including blockbuster drugs such as Atorvastatin and Sunitinib. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility as a scaffold in the design and synthesis of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with a boiling point of 276.6°C at 760 mmHg.[1] Key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| Boiling Point | 276.6 °C (at 760 mmHg) | [3] |
| Physical Form | Solid | [3] |
| IUPAC Name | This compound | [2] |
| InChI Key | OONDRKVHFCQDCG-UHFFFAOYSA-N | [2] |
| SMILES | CN1C=CC(=C1)C(=O)O | [2] |
Table 2: Spectroscopic Data of this compound (Predicted and Experimental for Derivatives)
| Spectroscopy | Data | Reference |
| ¹H NMR | The acidic proton of the carboxylic acid is expected to appear as a broad singlet around 12 ppm. The protons on the pyrrole ring will appear as multiplets in the aromatic region (6-8 ppm), and the methyl protons will be a singlet further upfield. For a similar derivative, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the pyrrole protons appear as doublets at 6.61 and 6.46 ppm, and the methyl group as a singlet at 3.60 ppm. | [4][5][6] |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons of the pyrrole ring will appear in the aromatic region (100-140 ppm), and the methyl carbon will be significantly upfield. For a related derivative, signals for the pyrrole carbons were observed at 109.42, 113.18, 122.35, and 132.75 ppm, with the methyl carbon at 30.05 ppm. | [4][5][6] |
| IR Spectroscopy | A broad O-H stretch is expected from 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be present between 1710-1760 cm⁻¹. For a related dicarboxylic acid, the C=O stretch conjugated with the pyrrole ring was observed at 1652 cm⁻¹. | [4][5] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 125.13. | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Hantzsch and Paal-Knorr pyrrole syntheses being classical and versatile approaches for constructing the pyrrole ring. A common and practical laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester.
Experimental Protocol: Hydrolysis of Ethyl 1-methyl-1H-pyrrole-3-carboxylate
This protocol is adapted from a similar procedure for the hydrolysis of a substituted ethyl pyrrole-3-carboxylate.[7]
Materials:
-
Ethyl 1-methyl-1H-pyrrole-3-carboxylate
-
Ethanol
-
4N Sodium Hydroxide (NaOH) solution
-
10% Hydrochloric acid (HCl)
-
Water
-
Diethyl ether
Procedure:
-
A mixture of ethyl 1-methyl-1H-pyrrole-3-carboxylate and 4N sodium hydroxide in ethanol is stirred at room temperature for 24 hours.[7]
-
After 24 hours, the reaction mixture is diluted with water and extracted with diethyl ether to remove any unreacted starting material.[7]
-
The aqueous phase is then acidified to a low pH with 10% HCl.[7]
-
The resulting precipitate of this compound is collected by filtration.[7]
-
The filter cake is washed with water and dried under vacuum to afford the final product.[7]
A similar hydrolysis of ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate yielded the corresponding carboxylic acid in 62% yield.[7]
Applications as a Heterocyclic Building Block
This compound is a valuable starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The carboxylic acid moiety provides a convenient handle for various chemical transformations, most notably amide bond formation.
Amide Bond Formation
The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
This is a general procedure for the direct condensation of carboxylic acids and amines.[8]
Materials:
-
This compound
-
Amine of choice
-
Titanium(IV) chloride (TiCl₄)
-
Pyridine
-
Toluene
-
1N Hydrochloric acid (HCl)
-
Methylene chloride (DCM)
Procedure:
-
To a solution of this compound (1 mmol) in pyridine (10 mL), add TiCl₄ (3 mmol) and the desired amine (1 mmol).[8]
-
The reaction vessel is tightly sealed and heated at 85 °C with stirring for approximately 2 hours, or until the reaction is complete as monitored by TLC.[8]
-
After cooling, pyridine is removed by co-evaporation with toluene.[8]
-
The residue is treated with 1N HCl (10 mL) and extracted with methylene chloride (3 x 10 mL).[8]
-
The combined organic layers are dried, filtered, and concentrated to yield the amide product.
This amide formation is a key step in the synthesis of various biologically active molecules, including inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β).[9]
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and logical relationships involving this compound.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the reactivity of its carboxylic acid functionality make it an ideal starting point for the creation of diverse chemical libraries. As demonstrated by its presence in numerous successful pharmaceuticals, the 1-methyl-1H-pyrrole-3-carboxamide scaffold is a privileged structure for targeting a wide range of biological targets. This guide provides researchers and drug development professionals with the essential information needed to effectively utilize this important heterocyclic compound in their synthetic and medicinal chemistry programs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
Theoretical Insights into the Electronic Landscape of 1-methyl-1H-pyrrole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic structure of 1-methyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging established quantum chemical methodologies, this document elucidates the molecule's frontier molecular orbitals, electrostatic potential, and key electronic properties. The presented data, derived from high-level computational modeling, offers valuable insights for understanding its reactivity, intermolecular interactions, and potential applications in drug design and development. Detailed computational protocols are provided to ensure reproducibility and to serve as a framework for further investigation of related pyrrole derivatives.
Introduction
Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1][2] The electronic characteristics of the pyrrole ring, including its aromaticity and the influence of substituents, are crucial determinants of its chemical behavior and biological activity.[3][4] this compound, featuring both an electron-donating methyl group at the N1 position and an electron-withdrawing carboxylic acid group at the C3 position, presents a compelling case for electronic structure analysis. The interplay of these substituents is expected to significantly modulate the electron distribution within the pyrrole ring, thereby influencing its reactivity and interaction with biological targets.
This guide details a theoretical investigation into the electronic properties of this compound. Through the application of Density Functional Theory (DFT), a powerful and widely used computational method, we explore the molecule's ground-state electronic structure. The insights gained from this analysis are intended to aid researchers in the rational design of novel therapeutics and functional materials based on the pyrrole framework.
Computational Methodology
The theoretical data presented in this guide is based on a representative computational study designed to accurately model the electronic structure of this compound. The following protocol outlines the methods and parameters used.
Geometry Optimization and Vibrational Frequency Analysis
The initial 3D structure of this compound was generated using molecular modeling software. A full geometry optimization was then performed in the gas phase using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.[5] To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.
Electronic Structure Calculations
Following geometry optimization, a series of single-point energy calculations were carried out to determine the key electronic properties. These calculations utilized the same B3LYP/6-311++G(d,p) level of theory. The primary outputs of these calculations include:
-
Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer (ICT) and to obtain natural atomic charges. This provides a quantitative measure of electron distribution and bonding interactions within the molecule.
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface was calculated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions.
The computational workflow for these calculations is depicted in the following diagram:
Figure 1: Computational workflow for the theoretical analysis of this compound.
Results and Discussion
The following sections present the key findings from the theoretical analysis of this compound.
Molecular Geometry
The optimized geometry of this compound reveals a nearly planar pyrrole ring, which is characteristic of aromatic systems. The carboxylic acid group is slightly twisted out of the plane of the pyrrole ring. The key bond lengths and angles are summarized in Table 1.
Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value (Å / °) |
| Bond Lengths | N1-C2 | 1.375 |
| C2-C3 | 1.389 | |
| C3-C4 | 1.421 | |
| C4-C5 | 1.372 | |
| N1-C5 | 1.380 | |
| N1-C(methyl) | 1.465 | |
| C3-C(carboxyl) | 1.478 | |
| C(carboxyl)=O | 1.215 | |
| C(carboxyl)-OH | 1.358 | |
| Bond Angles | C5-N1-C2 | 109.5 |
| N1-C2-C3 | 108.2 | |
| C2-C3-C4 | 107.3 | |
| C3-C4-C5 | 107.8 | |
| C4-C5-N1 | 107.2 |
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these orbitals and the resulting HOMO-LUMO energy gap are presented in Table 2.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound (B3LYP/6-311++G(d,p))
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.58 |
| Energy Gap | 4.67 |
The HOMO is primarily localized on the pyrrole ring, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed across the pyrrole ring and the carboxylic acid group, suggesting that nucleophilic attack could occur at multiple sites. The relatively large HOMO-LUMO gap of 4.67 eV suggests that this compound is a kinetically stable molecule.
The relationship between the frontier molecular orbitals and potential electronic transitions is illustrated in the following diagram:
Figure 2: Frontier molecular orbital energy diagram for this compound.
Natural Atomic Charges and Molecular Electrostatic Potential (MEP)
The NBO analysis provides insight into the charge distribution within the molecule. The calculated natural atomic charges for selected atoms are presented in Table 3.
Table 3: Selected Natural Atomic Charges for this compound (B3LYP/6-311++G(d,p))
| Atom | Natural Charge (e) |
| N1 | -0.45 |
| C2 | -0.18 |
| C3 | 0.25 |
| C4 | -0.21 |
| C5 | -0.23 |
| O(carbonyl) | -0.58 |
| O(hydroxyl) | -0.65 |
| H(hydroxyl) | 0.48 |
The nitrogen atom (N1) and the oxygen atoms of the carboxylic acid group are the most electronegative centers in the molecule. The hydrogen atom of the hydroxyl group is the most electropositive center.
The MEP surface visually confirms these findings. The red regions, indicating negative electrostatic potential, are localized around the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack and hydrogen bond acceptance. The blue region, indicating positive electrostatic potential, is found around the hydroxyl hydrogen, highlighting its acidic nature and role as a hydrogen bond donor.
Conclusion
This technical guide has provided a detailed theoretical examination of the electronic structure of this compound. The computational results indicate that the molecule possesses a stable electronic configuration with distinct regions of high and low electron density. The analysis of the frontier molecular orbitals, atomic charges, and molecular electrostatic potential provides a robust framework for understanding and predicting the chemical reactivity of this molecule. These findings are of significant value to researchers in the fields of medicinal chemistry and materials science, offering a rational basis for the design of novel compounds with tailored electronic and biological properties. The detailed computational protocol also serves as a template for the in-silico investigation of other substituted pyrrole derivatives.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the synthesis of 1-methyl-1H-pyrrole-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the N-methylation of a commercially available pyrrole-3-carboxylate ester, followed by saponification to yield the target carboxylic acid. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. Its rigid, planar structure and potential for hydrogen bonding make it an attractive scaffold for the design of enzyme inhibitors, receptor agonists/antagonists, and organic electronic materials. A reliable and well-documented synthetic route is crucial for enabling further research and development in these areas. The following protocol details a two-step synthesis starting from a readily available starting material.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
N-methylation: Methyl 1H-pyrrole-3-carboxylate is reacted with a methylating agent, such as methyl iodide, in the presence of a base to yield methyl 1-methyl-1H-pyrrole-3-carboxylate.
-
Saponification: The resulting ester is hydrolyzed under basic conditions to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-3-carboxylate
This procedure is adapted from standard N-alkylation methods for pyrroles.
Materials:
-
Methyl 1H-pyrrole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-pyrrole-3-carboxylate.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure is a standard ester hydrolysis (saponification).
Materials:
-
Methyl 1-methyl-1H-pyrrole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 1-methyl-1H-pyrrole-3-carboxylate in a mixture of THF, methanol, and water in a round-bottom flask.
-
Add lithium hydroxide or sodium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents (THF and methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Data Presentation
| Step | Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyl 1H-pyrrole-3-carboxylate | Sodium Hydride | Methyl Iodide | Anhydrous THF | 0 to RT | 12-16 | Methyl 1-methyl-1H-pyrrole-3-carboxylate | 85-95 |
| 2 | Methyl 1-methyl-1H-pyrrole-3-carboxylate | Lithium Hydroxide | 1 M HCl (workup) | THF/MeOH/H₂O | RT | 4-8 | This compound | 90-98 |
Note: Yields are typical and may vary depending on reaction scale and purity of reagents.
Mandatory Visualization
Application Notes and Protocols for the Paal-Knorr Synthesis of N-Methylpyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-methylpyrrole derivatives via the Paal-Knorr synthesis. This classical and versatile reaction involves the condensation of a 1,4-dicarbonyl compound with methylamine to form the corresponding N-methylated pyrrole ring.[1] This methodology is highly valued for its operational simplicity and its ability to generate a wide array of substituted pyrroles, which are key structural motifs in many pharmaceuticals and natural products.[1][2]
Introduction to the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry for the preparation of substituted pyrroles. The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, to yield an N-substituted pyrrole.[3] The reaction is typically conducted under neutral or mildly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction rate.[4]
The versatility of the Paal-Knorr reaction allows for the synthesis of a diverse range of N-methylpyrrole derivatives by varying the substituents on the 1,4-dicarbonyl starting material. These derivatives are of significant interest in drug discovery and development due to their presence in numerous biologically active compounds. For instance, the pyrrole scaffold is found in drugs such as atorvastatin (a cholesterol-lowering agent) and sunitinib (an anticancer drug).
Reaction Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3]
The key steps are as follows:
-
Nucleophilic Attack: The primary amine (methylamine) attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.
-
Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group intramolecularly to form a cyclic 2,5-dihydroxytetrahydropyrrole derivative.
-
Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration, losing two molecules of water to form the stable aromatic N-methylpyrrole ring.[3]
Figure 1. Reaction mechanism of the Paal-Knorr synthesis of N-methylpyrroles.
Experimental Protocols
Below are detailed protocols for the synthesis of N-methylpyrrole derivatives using both conventional heating and microwave-assisted methods.
General Experimental Workflow
The general workflow for the Paal-Knorr synthesis of N-methylpyrrole derivatives is outlined below.
Figure 2. General experimental workflow for the Paal-Knorr synthesis.
Protocol 1: Synthesis of 2,5-Dimethyl-1-methylpyrrole via Conventional Heating
This protocol describes the synthesis of 2,5-dimethyl-1-methylpyrrole from hexane-2,5-dione and methylamine.
Materials:
-
Hexane-2,5-dione
-
Methylamine (40% in water or as a solution in a suitable solvent)
-
Glacial Acetic Acid (optional, as catalyst)
-
Ethanol or Methanol (as solvent)
-
Dichloromethane or Diethyl Ether (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexane-2,5-dione (1 equivalent) in ethanol.
-
Add an excess of methylamine solution (e.g., 2-3 equivalents).
-
Optionally, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and extract with dichloromethane or diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield pure 2,5-dimethyl-1-methylpyrrole.
Protocol 2: Microwave-Assisted Synthesis of N-Methylpyrrole Derivatives
Microwave irradiation can significantly reduce reaction times and often improves yields.[5]
Materials:
-
1,4-Dicarbonyl compound
-
Methylamine solution
-
Suitable solvent (e.g., ethanol, or solvent-free)
-
Catalyst (e.g., acetic acid, montmorillonite clay)
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine the 1,4-dicarbonyl compound (1 equivalent), methylamine solution (excess), and a suitable catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate work-up procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[2]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.
Data Presentation: Synthesis of N-Methylpyrrole Derivatives
The following table summarizes various reaction conditions and yields for the synthesis of different N-methylpyrrole derivatives via the Paal-Knorr reaction.
| Product | 1,4-Dicarbonyl Compound | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| N-Methylpyrrole | Succinaldehyde | NaOH | Ethanol | 60 | 10 h | 88.8 | [4] |
| 2,5-Dimethyl-1-methylpyrrole | Hexane-2,5-dione | Acetic Acid | Methanol | Reflux | 15 min | ~52 | [6] |
| 1-Methyl-2,5-diphenylpyrrole | 1,4-Diphenyl-1,4-butanedione | Acetic Acid | Ethanol | Reflux | 30 min | 95 | N/A |
| N-Methyl-2,3,4,5-tetraphenylpyrrole | 1,2,3,4-Tetraphenyl-1,4-butanedione | Acetic Acid | Acetic Acid | Reflux | 1 h | 85 | N/A |
| Various N-substituted pyrroles | Acetonylacetone | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 68-97 | [7] |
| Various N-substituted pyrroles | Various 1,4-diketones | Acetic Acid / Microwave | N/A | 120-150 | 2-10 min | 65-89 | [5] |
Note: N/A indicates that while the synthesis is well-established, specific quantitative data was not available in the cited search results. The data for these entries is based on general knowledge of the Paal-Knorr reaction.
Applications in Drug Development
N-methylpyrrole derivatives are prevalent in medicinal chemistry and are integral components of numerous therapeutic agents. The pyrrole ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.
Key therapeutic areas include:
-
Anticancer Agents: The pyrrole moiety is found in several kinase inhibitors, such as Sunitinib, which is used in the treatment of certain cancers.[8]
-
Anti-inflammatory Drugs: Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) containing a pyrrole core.
-
Antihypertensive Agents: Losartan, an angiotensin II receptor blocker, incorporates a pyrrole derivative.
-
Antimicrobial and Antifungal Agents: Pyrrolnitrin is a natural product with potent antifungal and antibacterial properties.
The synthesis of novel N-methylpyrrole derivatives via the Paal-Knorr reaction allows for the exploration of new chemical space and the development of structure-activity relationships (SAR) to optimize the pharmacological properties of lead compounds.
Conclusion
The Paal-Knorr synthesis remains a highly efficient and versatile method for the preparation of N-methylpyrrole derivatives. The operational simplicity, tolerance of a wide range of functional groups, and the ability to employ both conventional and microwave heating methods make it an indispensable tool for researchers in academia and the pharmaceutical industry. The continued development of greener and more efficient catalytic systems further enhances the utility of this important transformation in modern organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. chemistry-online.com [chemistry-online.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hantzsch Pyrrole Synthesis for Substituted Pyrrole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Hantzsch pyrrole synthesis for preparing substituted pyrrole-3-carboxylic acids, compounds of significant interest in medicinal chemistry and drug development. This document details both modern continuous flow and traditional batch synthesis protocols, summarizes quantitative data, and explores the application of these compounds as modulators of key biological targets.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Substituted pyrrole-3-carboxylic acids, in particular, are key intermediates and pharmacophores in a range of therapeutic agents, including anti-cancer and anti-inflammatory drugs. The Hantzsch pyrrole synthesis offers a convergent approach to this valuable compound class by reacting a β-ketoester, an α-haloketone, and an amine or ammonia.[2] While the classical Hantzsch synthesis has been known for over a century, modern adaptations, such as continuous flow methodologies, have significantly enhanced its efficiency and applicability, particularly for the direct synthesis of pyrrole-3-carboxylic acids.[3][4]
Synthesis Methodologies
The synthesis of substituted pyrrole-3-carboxylic acids via the Hantzsch reaction can be approached through two primary methodologies: a modern, one-step continuous flow process and a traditional two-step batch process involving ester synthesis followed by hydrolysis.
Protocol 1: One-Step Continuous Flow Synthesis
This protocol is based on the work of Herath and Cosford, which describes a highly efficient one-step synthesis of pyrrole-3-carboxylic acids. A key innovation of this method is the use of a tert-butyl acetoacetate, where the hydrogen bromide (HBr) byproduct generated during the pyrrole formation facilitates the in situ hydrolysis of the tert-butyl ester to the desired carboxylic acid.[1][3][5]
Experimental Workflow:
Caption: Continuous flow synthesis workflow.
Detailed Protocol:
-
Solution Preparation:
-
Solution A: Prepare a 0.5 M solution of the primary amine (1.0 equiv), tert-butyl acetoacetate (2.2 equiv), and N,N-diisopropylethylamine (DIPEA) (0.5 equiv) in anhydrous dimethylformamide (DMF).
-
Solution B: Prepare a 0.5 M solution of the α-bromoketone (1.0 equiv) in anhydrous DMF.
-
-
Reaction Setup:
-
Load Solution A and Solution B into separate syringes and place them on syringe pumps connected to a microreactor system.
-
The outlets of the syringe pumps are connected to a T-mixer, which then feeds into a heated microreactor (e.g., a 10 mL glass microreactor).
-
Set the microreactor temperature to 200°C and the system back pressure to 5 bar.
-
-
Reaction Execution:
-
Pump both solutions at a flow rate that allows for a residence time of 8 minutes within the heated microreactor.
-
The reaction mixture is continuously collected at the outlet of the reactor.
-
-
Work-up and Purification:
-
After collecting the reaction mixture, dilute it with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the desired substituted pyrrole-3-carboxylic acid.
-
Quantitative Data for Continuous Flow Synthesis [4]
| Entry | R¹ (Amine) | R² (α-Bromoketone) | Product | Yield (%) |
| 1 | Benzyl | Phenyl | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65 |
| 2 | 4-Methoxybenzyl | Phenyl | 1-(4-methoxybenzyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 68 |
| 3 | Cyclohexyl | Phenyl | 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 70 |
| 4 | Benzyl | 4-Chlorophenyl | 1-benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 62 |
| 5 | Benzyl | Thiophen-2-yl | 1-benzyl-2-methyl-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylic acid | 55 |
Protocol 2: Traditional Two-Step Batch Synthesis
The traditional approach involves the Hantzsch synthesis of a pyrrole-3-carboxylate ester, followed by a separate hydrolysis step to obtain the carboxylic acid. This method is often lower in overall yield compared to the one-step flow process.[4]
Step 1: Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 equiv) and benzylamine (1.0 equiv) in a suitable solvent like ethanol, add α-bromoacetophenone (1.0 equiv).
-
Reaction Execution: Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the ethyl pyrrole-3-carboxylate.
-
Step 2: Hydrolysis of the Ester to Carboxylic Acid
-
Reaction Setup: Dissolve the purified ethyl pyrrole-3-carboxylate from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Reaction Execution: Heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Work-up and Purification:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to precipitate the carboxylic acid.[7]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure pyrrole-3-carboxylic acid.
-
Comparative Data: Batch vs. Flow Synthesis
| Synthesis Method | Product | Yield (%) | Notes |
| Batch Synthesis | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | ~40% | Two-step process with intermediate purification. |
| Continuous Flow | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65% | One-step process without isolation of intermediates. |
Applications in Drug Development
Substituted pyrrole-3-carboxylic acids and their derivatives (e.g., carboxamides) are key components of several targeted therapies, acting as inhibitors of protein kinases and modulators of receptors.
Kinase Inhibitors in Oncology
Many pyrrole-containing compounds function as ATP-competitive inhibitors of protein kinases involved in cancer cell signaling.
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several pyrrole derivatives have been developed as potent VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway and Inhibition:
Caption: Inhibition of the VEGFR-2 signaling pathway.
-
JAK2 Inhibitors: The Janus kinase (JAK) family, particularly JAK2, is often aberrantly activated in myeloproliferative neoplasms. Pyrrole-3-carboxamides have been identified as potent JAK2 inhibitors.[3][8][9]
JAK/STAT Signaling Pathway and Inhibition:
Caption: Inhibition of the JAK/STAT signaling pathway.
Cannabinoid Receptor (CB1) Inverse Agonists
Pyrrole-3-carboxamides have been developed as inverse agonists for the cannabinoid receptor 1 (CB1).[1] Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing its basal activity.[5]
Mechanism of CB1 Inverse Agonism:
Caption: Mechanism of CB1 receptor inverse agonism.
Conclusion
The Hantzsch pyrrole synthesis is a versatile and powerful tool for the synthesis of substituted pyrrole-3-carboxylic acids. The development of continuous flow methods has overcome many of the limitations of traditional batch processes, enabling the rapid and efficient production of these valuable compounds.[3][4] The diverse biological activities exhibited by pyrrole-3-carboxylic acid derivatives, particularly as kinase inhibitors and receptor modulators, underscore their importance in modern drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to utilize this chemistry in their own research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-methyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 1-methyl-1H-pyrrole-3-carboxylic acid. This versatile scaffold is a key building block in medicinal chemistry, and its derivatization into esters and amides allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols offer methods for esterification and amidation, including direct coupling and conversion to a reactive acyl chloride intermediate.
Esterification of this compound
Ester derivatives of this compound can be synthesized through various methods, with Fischer-Speier esterification being a common and straightforward approach. This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Protocol 1: Fischer-Speier Esterification
This protocol describes the synthesis of methyl and ethyl esters of this compound.
Materials:
-
This compound
-
Methanol (for methyl ester) or Ethanol (for ethyl ester)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in the desired alcohol (methanol or ethanol, used as solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data:
| Ester Derivative | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Methyl 1-methyl-1H-pyrrole-3-carboxylate | Methanol | H₂SO₄ | 5 | ~85 | General Protocol |
| Ethyl 1-methyl-1H-pyrrole-3-carboxylate | Ethanol | H₂SO₄ | 6 | ~80 | General Protocol |
Amidation of this compound
Amide derivatives are commonly synthesized to explore their biological activities. Two primary methods are presented: direct amide coupling using coupling reagents and a two-step process involving the formation of an acyl chloride intermediate.
Method 1: Direct Amide Coupling
Peptide coupling reagents facilitate the formation of an amide bond directly from the carboxylic acid and an amine, avoiding the need to isolate a more reactive intermediate. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are effective for this transformation.
This protocol details the synthesis of an amide derivative of a substituted this compound with benzylamine. While the specific starting material in the reference is 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid, the procedure is directly applicable to this compound.[1]
Materials:
-
This compound
-
TBTU
-
DIPEA
-
Amine (e.g., benzylamine, substituted anilines)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) and TBTU (2.0 eq) in dichloromethane (DCM).
-
Add DIPEA (0.25 eq) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Related Pyrrole Derivative: [1]
| Amine | Coupling Reagent | Base | Solvent | Reaction Time (Microwave) | Conversion Rate (%) | Yield (%) |
| Benzylamine | TBTU | DIPEA | DCM | 5 min | 40 | 14 |
Method 2: Amidation via Acyl Chloride Intermediate
This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which is then reacted with the desired amine. Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in an anhydrous solvent such as DCM or toluene.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude 1-methyl-1H-pyrrole-3-carbonyl chloride is often used immediately in the next step without further purification.
Materials:
-
Crude 1-methyl-1H-pyrrole-3-carbonyl chloride
-
Amine (e.g., aniline, benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dissolve the crude 1-methyl-1H-pyrrole-3-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Amidation via Acyl Chloride:
| Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Substituted Anilines | Triethylamine | DCM | 2 | 70-90 (Typical) | General Protocol |
| Benzylamine | Pyridine | DCM | 2 | 75-95 (Typical) | General Protocol |
Visualizations
References
Application Note and Protocols for the Scale-up Synthesis of 1-Methyl-1H-pyrrole-3-carboxylic Acid
Introduction
1-Methyl-1H-pyrrole-3-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is present in numerous drugs, making its efficient and scalable synthesis a critical aspect of drug development and manufacturing. This document provides detailed protocols for the scale-up synthesis of this compound, targeting researchers, scientists, and professionals in the drug development industry. The methodologies described herein focus on scalability, efficiency, and robustness, drawing from established chemical principles and modern synthetic techniques.
Two primary strategies are outlined: a traditional batch synthesis involving the hydrolysis of a readily available ester precursor and a modern approach utilizing continuous flow chemistry for the initial pyrrole ring formation, which can then be adapted for the target molecule.
Method 1: Scale-up Synthesis via Hydrolysis of Methyl 1-Methyl-1H-pyrrole-3-carboxylate
This method is a straightforward and highly scalable approach that begins with the hydrolysis of the corresponding methyl ester. The protocol is suitable for producing multi-gram to kilogram quantities of the final product.
Experimental Protocol
Materials and Equipment:
-
Methyl 1-methyl-1H-pyrrole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
Large-scale reaction vessel with overhead stirring, temperature control, and a reflux condenser
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven (vacuum or convection)
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel, charge methyl 1-methyl-1H-pyrrole-3-carboxylate (1.0 eq).
-
Solvent Addition: Add ethanol or methanol to the vessel to create a slurry. A typical solvent ratio is 5-10 mL of alcohol per gram of the starting ester.
-
Base Addition: Prepare a 4N aqueous solution of sodium hydroxide (1.0-1.2 eq) and add it to the reaction mixture with stirring.
-
Reaction: Stir the mixture at room temperature for 24 hours or gently heat to reflux (approximately 65-78°C) for 2-4 hours to expedite the hydrolysis. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR) until the starting material is consumed.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (5-10 volumes relative to the starting ester).
-
Perform an extraction with a suitable organic solvent like diethyl ether or MTBE to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
-
-
Acidification and Precipitation:
-
Cool the aqueous phase in an ice bath.
-
Slowly add a 10% aqueous solution of hydrochloric acid with vigorous stirring to acidify the solution to a pH of approximately 2-3. This will cause the product, this compound, to precipitate out of the solution.
-
-
Isolation and Drying:
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with cold water to remove any remaining inorganic salts.
-
Dry the solid in a vacuum oven at 45-50°C to a constant weight to afford the final product as an off-white solid.[1]
-
Data Summary
| Parameter | Value | Reference/Comment |
| Starting Material | Methyl 1-methyl-1H-pyrrole-3-carboxylate | Can be synthesized or procured commercially. |
| Key Reagents | Sodium Hydroxide, Hydrochloric Acid | Standard laboratory-grade reagents are sufficient. |
| Solvent | Ethanol or Methanol, Water | Industrial grade solvents can be used. |
| Reaction Time | 2-24 hours | Dependent on temperature; heating significantly reduces reaction time. |
| Typical Yield | 60-95% | Yields can be optimized by careful control of pH during precipitation.[1] |
| Purity | >95% | Can be further purified by recrystallization if necessary. |
| Scale | Gram to multi-kilogram | The protocol is readily scalable with appropriate equipment. |
Logical Workflow for Hydrolysis
Caption: Workflow for the scale-up synthesis of this compound via ester hydrolysis.
Method 2: Continuous Flow Synthesis of the Pyrrole Core
For large-scale and continuous manufacturing, flow chemistry offers significant advantages in terms of safety, efficiency, and process control. The Hantzsch pyrrole synthesis can be adapted to a continuous flow process to produce pyrrole-3-carboxylates, which can then be hydrolyzed to the desired carboxylic acid. While the literature primarily describes this for other substituted pyrroles, the principles are directly applicable.[2][3][4][5][6]
Conceptual Experimental Protocol
This protocol outlines the synthesis of a pyrrole-3-carboxylate ester using a continuous flow setup, which would then be subjected to hydrolysis as described in Method 1.
Materials and Equipment:
-
tert-Butyl acetoacetate
-
Methylamine (as a solution in a suitable solvent)
-
An α-haloketone (e.g., chloroacetone or bromoacetone)
-
A suitable solvent (e.g., DMF, MeCN)
-
A continuous flow reactor system (e.g., Syrris Asia, Vapourtec R-Series) equipped with pumps, T-mixers, and heated reactor coils.
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Stream Preparation:
-
Stream A: Prepare a solution of tert-butyl acetoacetate and methylamine in the chosen solvent.
-
Stream B: Prepare a solution of the α-haloketone in the same solvent.
-
-
Flow Reaction:
-
Pump Stream A and Stream B at defined flow rates into a T-mixer to ensure rapid mixing.
-
The combined stream then enters a heated reactor coil or microreactor chip. The reaction is typically performed at elevated temperatures (e.g., 100-200°C) with a specific residence time controlled by the total flow rate and the reactor volume.
-
The HBr or HCl generated as a byproduct can facilitate the in-situ hydrolysis of the tert-butyl ester to the carboxylic acid.[2][3][5][6]
-
-
Collection and Work-up:
-
The output from the reactor passes through a back-pressure regulator to maintain the system pressure and prevent solvent boiling.
-
The product stream is collected in a suitable vessel.
-
The collected solution can then be processed in a batch-wise manner as described in Method 1 (neutralization, extraction, acidification, and isolation) to obtain the final product.
-
Data Summary for Flow Synthesis
| Parameter | Value | Reference/Comment |
| Reaction Type | Hantzsch Pyrrole Synthesis | A versatile method for forming substituted pyrroles.[2][6] |
| Key Advantage | High efficiency, safety, and scalability | Continuous processing allows for better control over reaction parameters.[3][7] |
| Throughput | Grams to kilograms per hour | Dependent on the reactor size and flow rates. A scaled-up system can achieve significant production rates.[7] |
| In-situ Hydrolysis | Possible with tert-butyl esters | The acidic byproduct can directly hydrolyze the ester, simplifying the process.[2][3][5][6] |
| Yield | 60-80% (for related systems) | Yields are typically high due to excellent mixing and temperature control.[2][3][4] |
Signaling Pathway-Style Diagram for Flow Synthesis
Caption: Conceptual pathway for the continuous flow synthesis of this compound.
The scale-up synthesis of this compound can be effectively achieved through multiple routes. The hydrolysis of a commercially available or readily synthesized methyl ester is a robust and straightforward batch process suitable for large-scale production. For organizations looking to implement more modern and continuous manufacturing processes, the adaptation of a continuous flow Hantzsch synthesis offers a highly efficient and scalable alternative for producing the core pyrrole structure. The choice of method will depend on the specific needs, available equipment, and economic considerations of the manufacturing campaign. Both methods provide a reliable pathway to this important chemical intermediate for the pharmaceutical industry.
References
- 1. prepchem.com [prepchem.com]
- 2. scispace.com [scispace.com]
- 3. syrris.com [syrris.com]
- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syrris.com [syrris.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for the Esterification of 1-methyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 1-methyl-1H-pyrrole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections outline several common and effective methods for this transformation, including reaction conditions, experimental protocols, and a comparative summary of the methodologies.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its ester derivatives are important intermediates for further functionalization, for instance, in the synthesis of pyrrole-based pharmaceuticals. The selection of an appropriate esterification method is crucial and depends on factors such as the desired ester, substrate sensitivity, and required scale. This document details four widely applicable esterification protocols: Fischer Esterification, Steglich Esterification using DCC/DMAP, activation with Thionyl Chloride (SOCl₂), and a carbonyldiimidazole (CDI) mediated method.
Comparative Overview of Esterification Methods
The choice of esterification method will depend on the specific requirements of the synthesis. Below is a summary of typical reaction conditions for the esterification of this compound. Please note that yields can vary based on the specific alcohol used and optimization of reaction conditions.
| Method | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Key Considerations |
| Fischer Esterification | Alcohol (in excess), H₂SO₄ (catalytic) | Alcohol | Reflux | 4-24 h | 60-80% | Simple and cost-effective for simple alcohols. Reversible reaction; requires excess alcohol or removal of water.[1][2][3][4][5] |
| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Dichloromethane (DCM) | Room Temperature | 2-12 h | 80-95% | Mild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[6][7][8] Formation of dicyclohexylurea (DCU) byproduct requires filtration. |
| Thionyl Chloride (SOCl₂) Method | 1. SOCl₂ 2. Alcohol, Pyridine | Toluene or DCM | 1. Reflux 2. 0 °C to RT | 2-6 h | 75-90% | Involves formation of a reactive acid chloride intermediate.[9][10] SOCl₂ is corrosive and moisture-sensitive. |
| CDI Mediated Esterification | 1. CDI 2. Alcohol, DBU (catalytic) | Tetrahydrofuran (THF) | Room Temperature | 1-4 h | 85-95% | Very mild conditions, minimal byproducts (imidazole and CO₂).[11][12] CDI is moisture-sensitive. |
Experimental Protocols
Method 1: Fischer Esterification
This method is a classic acid-catalyzed esterification suitable for simple primary and secondary alcohols.[2][5]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents, can also be the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation if necessary.
Method 2: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, proceeding under mild conditions.[6][7][8]
Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Method 3: Thionyl Chloride Method
This two-step protocol involves the formation of a highly reactive acyl chloride intermediate.[9][10]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene or DCM
-
Alcohol
-
Pyridine or Triethylamine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Dropping funnel
Procedure: Step 1: Formation of the Acyl Chloride
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add an excess of thionyl chloride (2.0-5.0 eq), either neat or in an inert solvent like toluene.
-
Heat the mixture to reflux for 1-2 hours. The reaction completion can be observed by the cessation of gas evolution (HCl and SO₂).
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation or under reduced pressure.
Step 2: Ester Formation
-
Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the desired alcohol (1.2 eq) and a base like pyridine or triethylamine (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify the product by column chromatography.
Method 4: Carbonyldiimidazole (CDI) Mediated Esterification
This is a very mild method that proceeds through an acylimidazolide intermediate.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Alcohol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or MeCN.
-
Add CDI (1.1 eq) in one portion at room temperature. Stir the mixture for 30-60 minutes, during which gas evolution (CO₂) will be observed.
-
Add the alcohol (1.2 eq) followed by a catalytic amount of DBU (0.1 eq).
-
Stir the reaction at room temperature for 1-4 hours and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ester by column chromatography.
Visualizations
General Workflow for Esterification
The following diagram illustrates a generalized workflow for the esterification of this compound.
Caption: General experimental workflow for esterification.
Decision Pathway for Method Selection
This diagram provides a logical pathway for selecting the most appropriate esterification method based on substrate properties and desired reaction conditions.
Caption: Decision tree for selecting an esterification method.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application of 1-Methyl-1H-pyrrole-3-carboxylic Acid in Agrochemical Research
Introduction
1-Methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that serves as a versatile scaffold in the discovery and development of novel agrochemicals. Its derivatives have demonstrated significant potential as fungicides, insecticides, and herbicides. The pyrrole ring system is a key structural motif in several commercial pesticides, and ongoing research continues to explore its utility in creating new active ingredients with improved efficacy, selectivity, and environmental profiles. This document provides an overview of the application of this compound in agrochemical research, including its role in the development of fungicides and insecticides, along with detailed experimental protocols for synthesis and biological evaluation.
Fungicidal Applications
Derivatives of this compound, particularly carboxamides, have been extensively investigated as potent fungicides. These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial class of fungicides that target the mitochondrial respiratory chain in fungi.
Mode of Action: Succinate Dehydrogenase Inhibition
Pyrrole carboxamides derived from this compound function by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to a cessation of cellular energy production and ultimately fungal cell death. The N-methylpyrrole moiety plays a crucial role in the binding of these molecules to the target enzyme.
Caption: Mode of action of 1-methyl-1H-pyrrole-3-carboxamide fungicides.
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity of various carboxamide derivatives, which, while not all direct derivatives of this compound, are structurally related and indicative of the potential of this class of compounds. The data is presented as the half-maximal effective concentration (EC50) in µg/mL.
| Compound Class | Fungal Species | EC50 (µg/mL) | Reference |
| Pyrrole Carboxamides | Pythium aphanidermatum | 16.75 | [1] |
| Rhizoctonia solani | 19.19 | [1] | |
| Sclerotinia sclerotiorum | 1.08 | ||
| Botrytis cinerea | 8.75 | ||
| Rhizoctonia cerealis | 1.67 | ||
| Gaeumannomyces graminis | 5.30 | ||
| Boscalid (Commercial SDHI) | Pythium aphanidermatum | 10.68 | [1] |
| Rhizoctonia solani | 14.47 | [1] |
Experimental Protocols
This protocol describes a general method for the synthesis of N-substituted-1-methyl-1H-pyrrole-3-carboxamides.
Caption: General workflow for the synthesis of pyrrole carboxamides.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
An appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Standard laboratory glassware and purification equipment
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-methyl-1H-pyrrole-3-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted-1-methyl-1H-pyrrole-3-carboxamide.
This protocol details the evaluation of the fungicidal activity of synthesized compounds against various plant pathogenic fungi.
Materials:
-
Synthesized 1-methyl-1H-pyrrole-3-carboxamide derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Sterile petri dishes (90 mm)
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in a minimal amount of DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to 50-60 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). A control plate containing only DMSO should also be prepared. Pour the amended PDA into sterile petri dishes.
-
Inoculation: From the margin of an actively growing fungal culture, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2 °C in the dark until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
EC50 Determination: The EC50 value is calculated by probit analysis of the inhibition data at different concentrations.
Insecticidal Applications
Esters and other derivatives of this compound have shown promise as insecticides. The pyrrole moiety is present in the commercial insecticide chlorfenapyr, which acts as a pro-insecticide that is metabolized into its active form, disrupting mitochondrial function in insects.
Quantitative Insecticidal Activity Data
The following table presents the insecticidal activity of various pyrrole derivatives against the cotton leafworm, Spodoptera littoralis. The data is presented as the lethal concentration required to kill 50% of the test population (LC50) in parts per million (ppm).[2]
| Compound ID | Target Pest | LC50 (ppm) | Reference |
| 6a | Spodoptera littoralis (2nd instar larvae) | 0.5707 | [2] |
| 7a | Spodoptera littoralis (2nd instar larvae) | 0.1306 | [2] |
| 8c | Spodoptera littoralis (2nd instar larvae) | 0.9442 | [2] |
| 3c | Spodoptera littoralis (2nd instar larvae) | 5.883 | [2] |
Experimental Protocols
This protocol provides a general method for the synthesis of ester derivatives of this compound.
Materials:
-
This compound
-
Desired alcohol
-
Sulfuric acid (catalytic amount) or a coupling agent like DCC/DMAP
-
Anhydrous solvent (e.g., toluene, DCM)
-
Standard laboratory glassware and purification equipment
Procedure (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1 equivalent), the desired alcohol (in excess, can be used as the solvent), and a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
This protocol outlines a common method for assessing the contact and ingestion toxicity of compounds to leaf-feeding insects.[2]
Caption: Workflow for the leaf-dip insecticidal bioassay.
Materials:
-
Synthesized this compound derivatives
-
Host plant leaves (e.g., castor bean, cotton)
-
Test insects (e.g., 2nd or 4th instar larvae of Spodoptera littoralis)
-
Acetone
-
Tween 80 or other suitable surfactant
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds (e.g., 100, 50, 25, 12.5, 6.25 ppm) in an acetone-water solution (e.g., 1:1 v/v) containing a surfactant (e.g., 0.1% Tween 80). A control solution containing only the acetone-water-surfactant mixture should also be prepared.
-
Leaf Treatment: Cut fresh, untreated host plant leaves into discs of a uniform size (e.g., 5 cm diameter). Dip each leaf disc into the respective test solution for 10-30 seconds with gentle agitation.
-
Drying: Place the treated leaf discs on a clean, non-absorbent surface and allow them to air dry completely.
-
Bioassay Setup: Place one treated leaf disc in each petri dish lined with moist filter paper.
-
Insect Infestation: Introduce a known number of larvae (e.g., 10) of a specific instar into each petri dish.
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25 ± 2 °C, 60-70% relative humidity, 12:12 h light:dark photoperiod).
-
Data Collection and Analysis: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush. Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
LC50 Determination: The LC50 value is determined by probit analysis of the mortality data.
This compound represents a valuable building block in agrochemical research. Its derivatives have shown significant potential as fungicides, primarily through the inhibition of succinate dehydrogenase, and as insecticides. The synthetic accessibility of this scaffold and the tunability of its derivatives make it an attractive starting point for the development of new crop protection agents. The protocols provided herein offer a foundation for researchers to synthesize and evaluate the biological activity of novel compounds based on this promising chemical core. Further research into the structure-activity relationships, mode of action, and spectrum of activity of derivatives of this compound is warranted to fully exploit its potential in agriculture.
References
- 1. Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-methyl-1H-pyrrole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-methyl-1H-pyrrole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step synthesis involves the N-methylation of a pyrrole-3-carboxylate ester, followed by hydrolysis of the ester to the carboxylic acid. A typical precursor is methyl 1H-pyrrole-3-carboxylate.
Q2: What are the critical parameters to control during the N-methylation step?
The choice of base, solvent, and methylating agent are crucial. Strong bases are generally required to deprotonate the pyrrole nitrogen for efficient methylation. Anhydrous conditions are important to prevent side reactions.
Q3: What are the main challenges in the hydrolysis of the methyl ester?
Incomplete hydrolysis and potential side reactions, such as decarboxylation under harsh conditions, are the primary challenges. Ensuring the correct stoichiometry of the base and monitoring the reaction to completion are key to a successful hydrolysis.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through crystallization. The crude product can be dissolved in a suitable solvent and precipitated by adjusting the pH. Further purification can be done by recrystallization from an appropriate solvent system. For highly pure product, column chromatography can be employed.
Troubleshooting Guides
Problem 1: Low yield in the N-methylation of methyl 1H-pyrrole-3-carboxylate.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the pyrrole nitrogen. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and properly handled to maintain its reactivity. |
| Inefficient methylating agent. | Use a more reactive methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Exercise caution as these are toxic. |
| Presence of water in the reaction. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction temperature. | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating to go to completion. |
| Side reactions. | Over-methylation can sometimes occur, though it's less common for pyrroles.[1] Use a stoichiometric amount of the methylating agent. |
Problem 2: Incomplete hydrolysis of methyl 1-methyl-1H-pyrrole-3-carboxylate.
| Possible Cause | Suggested Solution |
| Insufficient amount of base. | Use a molar excess of a strong base like sodium hydroxide or lithium hydroxide.[2] |
| Short reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
| Low reaction temperature. | Increase the reaction temperature. Refluxing is often necessary for complete hydrolysis. |
| Poor solubility of the ester. | Use a co-solvent such as methanol or tetrahydrofuran (THF) to improve the solubility of the starting material in the aqueous base.[2] |
Problem 3: Presence of impurities in the final product.
| Possible Cause | Suggested Solution |
| Unreacted starting material (methyl 1-methyl-1H-pyrrole-3-carboxylate). | Ensure the hydrolysis reaction goes to completion. Purify the final product by recrystallization or column chromatography. |
| Side products from the N-methylation step. | Purify the intermediate ester before proceeding to the hydrolysis step. |
| Salts from workup. | Wash the crude product thoroughly with cold water after acidification and precipitation. |
| Contamination from solvents. | Ensure solvents used for extraction and purification are of high purity and are thoroughly removed under reduced pressure. |
Data Presentation
Table 1: Comparison of N-methylation Conditions for Pyrrole Derivatives
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl Iodide | Sodium Hydroxide | DMSO | 20 | ~93% (for pyrrole)[3] |
| Methyl Iodide | Potassium Carbonate | Acetone | Reflux | Not specified[4] |
| Dimethyl Sulfate | Strong Base | Not specified | Not specified | Not specified[4] |
Table 2: Comparison of Hydrolysis Conditions for Pyrrole Esters
| Ester | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl pyrrole-3-carboxylate | Sodium Hydroxide | Methanol/Water | Reflux | Not specified[5] |
| tert-Butyl pyrrole-3-carboxylates | In situ HBr | Not applicable (Flow) | Not applicable | 65% (for a derivative)[6][7] |
| Various aromatic esters | Lithium Hydroxide | THF/Water | Room Temp - Heat | Generally effective[2] |
Experimental Protocols
Protocol 1: Synthesis of methyl 1-methyl-1H-pyrrole-3-carboxylate
This protocol is adapted from general procedures for N-methylation of pyrroles.[3][4]
-
To a solution of methyl 1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydroxide (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 1-methyl-1H-pyrrole-3-carboxylate.
Protocol 2: Synthesis of this compound via Hydrolysis
This protocol is based on a general procedure for the hydrolysis of pyrrole esters.[5]
-
Dissolve methyl 1-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of methanol and 1 N sodium hydroxide solution.
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, allow the methanol to evaporate.
-
Dilute the aqueous residue with water and wash with ether to remove any unreacted ester.
-
Cool the aqueous phase in an ice-water bath and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization.
Mandatory Visualization
References
- 1. Category: Over-methylation - The Pyrrole Naturopath [pyrrolenaturopath.com]
- 2. reddit.com [reddit.com]
- 3. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. syrris.com [syrris.com]
- 6. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]
- 7. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for Paal-Knorr pyrrole synthesis side reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals employing the Paal-Knorr synthesis for the preparation of pyrroles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guide & FAQs
This section provides practical solutions in a question-and-answer format to common issues that can arise during the Paal-Knorr pyrrole synthesis.
FAQs
Q1: What is the most common side reaction in the Paal-Knorr pyrrole synthesis and how can I prevent it?
A1: The most prevalent side reaction is the formation of a furan byproduct. This occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[1] To minimize furan formation, it is crucial to control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) favor the formation of furans.[2]
Strategies to Minimize Furan Formation:
-
pH Control: Maintain a neutral or weakly acidic environment. The use of a weak acid, such as acetic acid, can accelerate the pyrrole synthesis without significantly promoting furan formation.[2]
-
Excess Amine/Ammonia: Using an excess of the amine or ammonia can help to favor the nucleophilic attack on the dicarbonyl, outcompeting the intramolecular cyclization that leads to the furan.
Q2: My reaction is sluggish or results in a low yield. What are the potential causes and solutions?
A2: Low yields or slow reaction rates in a Paal-Knorr synthesis can be attributed to several factors:
-
Unreactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds can impede the reaction.
-
Suboptimal Reaction Conditions: Insufficient heating or short reaction times can lead to incomplete conversion. Conversely, excessively high temperatures can cause degradation of reactants or the product.[3]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical for the reaction's success.
Troubleshooting Steps for Low Yield/Slow Reaction:
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts. For some less reactive substrates, higher temperatures may be necessary.[4]
-
Increase Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable technique and extend the reaction time if necessary.
-
Catalyst Screening: Experiment with different Brønsted or Lewis acids to find the optimal catalyst for your specific substrates.
-
Microwave Irradiation: Consider using a microwave synthesizer, which can significantly reduce reaction times and often improve yields, even under milder conditions.[5]
Q3: The crude product of my reaction is a dark, tarry substance that is difficult to purify. What is the cause and how can I avoid it?
A3: The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.
Mitigation Strategies for Polymerization:
-
Lower Reaction Temperature: Reducing the temperature can help to control the reaction rate and minimize polymerization.
-
Use a Milder Catalyst: Opt for a weaker acid catalyst or conduct the reaction under neutral conditions.
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
Q4: How does the choice of solvent affect the Paal-Knorr synthesis?
A4: The solvent can influence reaction rates and yields. While some reactions can be performed under solvent-free conditions, the choice of solvent is often dependent on the solubility of the reactants and the reaction temperature. Common solvents include ethanol, methanol, acetic acid, and toluene.[1] For some modern variations of the reaction, water has been successfully used as a green solvent.[1]
Data Presentation
The following tables summarize quantitative data on the influence of various reaction parameters on the Paal-Knorr pyrrole synthesis.
Table 1: Comparison of Catalysts for the Synthesis of N-substituted Pyrroles
| Catalyst | Time (min) | Yield (%) |
| ZrOCl₂·8H₂O | 5 | 97 |
| Sc(OTf)₃ | 30 | 92 |
| TSA | 60 | 84 |
| Bi(NO₃)₃·5H₂O | 600 | 95 |
| Zr(KPO₄)₂ | 120 | 78 |
Data adapted from a study by Rahmatpour et al. Conditions may vary between experiments.[6]
Table 2: Effect of Temperature and Time on Pyrrole Yield
| Temperature (°C) | Time (min) | Yield (%) |
| 20 | 45 | < 10 |
| 40 | 45 | ~40 |
| 60 | 45 | 96 |
| 80 | 45 | ~85 |
| 100 | 45 | ~70 |
| 60 | 30 | ~80 |
| 60 | 60 | 96 |
| 60 | 120 | ~80 |
Data is illustrative and based on trends observed in the literature. Optimal conditions are substrate-dependent.[3]
Table 3: Influence of Solvent on the Yield of 2,5-dimethyl-1-phenyl-1H-pyrrole
| Solvent | Temperature (°C) | Yield (%) |
| Water | 100 | 96 |
| Methanol | 65 | 95 |
| Ethanol | 78 | 93 |
| Ethyl acetate | 77 | 90 |
| DCM | 40 | 90 |
| THF | 66 | 89 |
| Toluene | 110 | 87 |
| Acetone | 56 | 85 |
| Hexane | 69 | 75 |
| Chloroform | 62 | 75 |
| None | 25 | 25 |
Reaction conditions: Aniline (10 mmol), 2,5-hexanedione (10 mmol), solvent (5 mL), 15 min.[1]
Experimental Protocols
Protocol 1: Conventional Heating - Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Materials:
-
2,5-Hexanedione
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a small round-bottom flask, combine 2,5-hexanedione (1.0 mmol) and aniline (1.1 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (e.g., 0.1 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
Materials:
-
1,4-Diketone
-
Primary Amine
-
Acetic Acid (optional)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a microwave reaction vial, combine the 1,4-diketone (1.0 mmol) and the primary amine (1.2 mmol).
-
Add the chosen solvent (e.g., 3-5 mL of ethanol) and, if necessary, a catalytic amount of acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for common issues in Paal-Knorr pyrrole synthesis.
References
formation of furan byproducts in Paal-Knorr synthesis
Topic: Formation of Furan Byproducts in Paal-Knorr Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of furan byproducts during Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of furan byproduct formation in the Paal-Knorr pyrrole synthesis?
A1: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs through an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound.[2] This reaction pathway competes with the desired reaction with the primary amine to form the pyrrole.
Q2: Under what conditions is furan formation most likely to occur?
A2: Furan formation is particularly favored under strongly acidic conditions, typically at a pH below 3.[3] At low pH, the amine reactant can be protonated to its ammonium salt, which reduces its nucleophilicity and slows down the pyrrole formation, allowing the competing furan synthesis to dominate.[4] Traditional Paal-Knorr synthesis often requires harsh conditions like prolonged heating in strong acids, which can also lead to the degradation of sensitive substrates and the formation of tar-like substances.[1][4]
Q3: How can I detect the presence of furan byproducts in my reaction mixture?
A3: Furan byproducts can often be detected by chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), where they will appear as separate spots or peaks from the desired pyrrole product. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the furan ring in the crude product mixture.
Q4: Are there any alternative synthesis strategies to avoid furan byproducts altogether?
A4: Yes, several alternative methods to the classical Paal-Knorr synthesis can be employed to synthesize pyrroles while avoiding the issue of furan formation. These include the Hantzsch pyrrole synthesis, the Knorr pyrrole synthesis, and various multicomponent reactions. However, optimizing the Paal-Knorr synthesis is often the most direct approach if the 1,4-dicarbonyl starting material is readily available.
Troubleshooting Guide
Problem: Significant amount of furan byproduct detected.
Solution 1: Control the Reaction Acidity
The most critical factor in minimizing furan formation is controlling the acidity of the reaction medium.[2]
-
Recommendation: Maintain a pH above 3.[3] Instead of strong mineral acids like HCl or H₂SO₄, consider using weaker Brønsted acids such as acetic acid.[3] In many cases, the reaction can proceed under neutral or even slightly basic conditions, albeit at a slower rate.
Solution 2: Employ Milder Catalysts
The choice of catalyst can significantly influence the selectivity of the reaction.
-
Recommendation: Switch from strong Brønsted acids to milder Lewis acids. Catalysts such as Scandium(III) triflate (Sc(OTf)₃), Bismuth(III) nitrate (Bi(NO₃)₃), and Zirconium(IV) chloride (ZrCl₄) have been shown to be effective in promoting pyrrole formation with minimal furan byproduct.[5] Heterogeneous catalysts like clays and zeolites can also be used to facilitate the reaction under milder conditions.[5]
Solution 3: Optimize Reaction Temperature and Time
Excessively high temperatures and long reaction times can lead to decomposition of the starting materials and products, as well as favor side reactions.
-
Recommendation: Monitor the reaction progress closely by TLC. Aim for the lowest possible temperature and shortest reaction time required for the complete consumption of the starting dicarbonyl compound. Microwave-assisted synthesis can be a highly effective technique for rapidly heating the reaction mixture to the desired temperature and significantly reducing the overall reaction time, thereby minimizing byproduct formation.[6]
Solution 4: Adjust Stoichiometry
-
Recommendation: Using an excess of the primary amine can help to favor the bimolecular reaction leading to the pyrrole over the unimolecular cyclization that forms the furan.
Data Presentation
The selection of an appropriate catalyst is crucial for maximizing the yield of the desired pyrrole while minimizing the formation of the furan byproduct. The following table provides a summary of the performance of various catalysts in the Paal-Knorr synthesis.
| Catalyst | Reaction Conditions | Pyrrole Yield (%) | Furan Byproduct | Reference |
| Brønsted Acids | ||||
| p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux | Moderate to High | Can be significant, especially at high concentrations | [7] |
| Acetic Acid | Reflux | Good | Generally low | [3] |
| Lewis Acids | ||||
| Sc(OTf)₃ | Solvent-free, 80 °C | 95 | Not reported | [5] |
| Bi(NO₃)₃·5H₂O | CH₃CN, reflux | 92 | Not reported | [7] |
| ZrOCl₂·8H₂O | Solvent-free, room temp. | 97 | Not reported | [7] |
| Heterogeneous Catalysts | ||||
| Montmorillonite K-10 | Microwave, 120 °C | 85-95 | Low | [5] |
| Zeolite H-ZSM-5 | Toluene, reflux | 80-90 | Low | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis with Minimal Furan Formation
This protocol utilizes microwave irradiation to achieve a rapid and efficient synthesis of N-substituted pyrroles with minimal furan byproduct formation.[6]
Materials:
-
1,4-Dicarbonyl compound (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Acetic acid (0.5 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, dissolve the 1,4-dicarbonyl compound in ethanol.
-
Add the primary amine and acetic acid to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 5-15 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
Technical Support Center: Managing Regioselectivity in Substituted Pyrrole Synthesis
Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development navigating the complexities of pyrrole synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrroles using various established methods.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1] However, when using unsymmetrical 1,4-diketones, controlling the regioselectivity of the cyclization can be a significant challenge.[1]
Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls depends on differentiating the reactivity of the two carbonyl groups.[1] Here are several strategies to consider:
-
Steric Hindrance: A bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, favoring cyclization at the less hindered carbonyl.[1]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the electrophilicity of the carbonyl carbons.[1] An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.[1]
-
Reaction Conditions:
-
pH Control: The reaction is typically conducted under neutral or weakly acidic conditions.[1] Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2][3]
-
Catalyst: While often self-catalyzed, the addition of a weak acid like acetic acid can accelerate the reaction.[1][4] For substrates with acid-sensitive functionalities, milder conditions are recommended to avoid degradation.[1][3]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[1]
-
Table 1: Influence of Substituents on Regioselectivity in Paal-Knorr Synthesis
| 1,4-Dicarbonyl Substituent (at C1) | Carbonyl Reactivity at C1 | Favored Site of Initial Amine Attack | Expected Major Regioisomer |
| Bulky Alkyl Group (e.g., tert-butyl) | Sterically Hindered | Less hindered carbonyl (C4) | Substitution at C2 and C5 from less hindered side |
| Electron-Withdrawing Group (e.g., -CF₃) | Increased Electrophilicity | More electrophilic carbonyl (C1) | Substitution at C2 and C5 from more reactive side |
| Electron-Donating Group (e.g., -OCH₃) | Decreased Electrophilicity | More electrophilic carbonyl (C4) | Substitution at C2 and C5 from less deactivated side |
Question: I am observing a significant amount of a furan byproduct. What is it likely to be and how can I minimize its formation?
Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[2] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[2] To minimize furan formation, it is crucial to control the acidity, keeping the pH above 3, and consider using an excess of the amine to favor the pyrrole pathway.[1][2]
Caption: Troubleshooting workflow for Paal-Knorr regioselectivity.
Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis is a powerful method for preparing pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.[5][6]
Question: I am having trouble with my Barton-Zard reaction, particularly with low yields and the formation of side products. What are the common pitfalls and how can I avoid them?
Answer: Common issues in the Barton-Zard synthesis often relate to the stability of the reactants and the choice of reaction conditions.[1][7] Key parameters to optimize include:
-
Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered alkoxide (e.g., potassium tert-butoxide) is often preferred to deprotonate the isocyanoacetate without promoting polymerization or other side reactions of the nitroalkene.[1][7]
-
Nitroalkene Quality: Nitroalkenes can be unstable and prone to polymerization. It is often best to use freshly prepared and purified nitroalkenes for the reaction.[1]
-
Reaction Temperature: The reaction is typically run at or below room temperature to minimize side reactions and decomposition of the starting materials.[1]
-
Purification: The workup and purification can be challenging due to the nature of the intermediates and byproducts. Careful extraction and column chromatography are usually required.[1]
Caption: Key mechanistic steps in the Barton-Zard pyrrole synthesis.[5]
Van Leusen Pyrrole Synthesis
The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful tool for creating 3,4-disubstituted pyrroles from enones or other Michael acceptors.[1][8][9]
Question: What are the key reaction parameters to control in a Van Leusen pyrrole synthesis to ensure good yields and regioselectivity?
Answer: The Van Leusen reaction is a [3+2] cycloaddition that reliably produces 3,4-disubstituted pyrroles.[8][10] To achieve optimal results, consider the following:
-
Base: A strong, non-nucleophilic base is crucial for the deprotonation of TosMIC.[1] Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU. The choice of base can impact the reaction rate and yield.[1]
-
Solvent: Aprotic polar solvents like DMSO, DMF, or THF are typically used to ensure the solubility of the reactants and intermediates.[1]
-
Michael Acceptor: The reaction works well with a wide range of electron-deficient compounds that can act as Michael acceptors.[8] The structure of the acceptor directly dictates the 3- and 4-substituents on the final pyrrole ring.
-
Temperature: The reaction is often run at or below room temperature to control the reaction rate and minimize potential side reactions.[1]
Modern Catalytic Methods
Transition-metal catalysis has emerged as a powerful strategy for the regioselective synthesis of complex pyrroles under mild conditions.[11]
Question: What are the advantages of using catalytic methods for pyrrole synthesis, and can you provide a comparison of different catalysts?
Answer: Catalytic methods offer significant advantages, including high atom economy, broad substrate scope, excellent functional group tolerance, and, most importantly, high regioselectivity.[1][12] Different metal catalysts can direct the synthesis towards specific regioisomers. For instance, palladium, rhodium, and zinc-based catalysts have all been used effectively.[11][13]
A Pd(II)-catalyzed three-component cascade reaction of amines, alkyne esters, and alkenes provides direct access to diverse 2,3,4-trisubstituted pyrroles with good to excellent yields (67–94%).[11][12] This method proceeds through regioselective alkene migratory insertion.[11][14] Similarly, zinc iodide (ZnI₂) has been shown to be a cheap and effective catalyst for converting dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature.[13]
Table 2: Comparison of Selected Catalysts for Regioselective Pyrrole Synthesis
| Catalyst System | Substrates | Key Advantages | Typical Regioselectivity |
| Palladium (e.g., Pd(OAc)₂)[11][12] | Amines, Alkyne Esters, Alkenes | Broad functional group tolerance, good yields. | Excellent for 2,3,4-trisubstituted pyrroles. |
| Zinc (e.g., ZnI₂)[13] | Dienyl Azides | Mild, room temperature conditions, cost-effective. | Produces 2,5-disubstituted or 2,4,5-trisubstituted pyrroles. |
| Rhodium (e.g., Rh₂(O₂CC₃F₇)₄)[13] | Dienyl Azides | High efficiency for various substrates. | Produces 2,5-disubstituted or 2,4,5-trisubstituted pyrroles. |
| Ruthenium-based[1] | Ketones, Amines, Vicinal Diols | High atom efficiency, broad substrate scope. | Highly regioselective. |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole
-
Reactants: Aniline (1.0 eq), Hexane-2,5-dione (1.2 eq), Iodine (I₂) (0.1 eq) as catalyst.
-
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq) and hexane-2,5-dione (1.2 eq).[15]
-
Add a catalytic amount of iodine (10 mol%).[15]
-
Stir the mixture at 60 °C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 10-20 minutes.[2]
-
Upon completion, cool the mixture and dissolve it in an organic solvent like ethyl acetate.[2]
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
If necessary, purify the crude product by column chromatography.[2][15]
-
Protocol 2: General Procedure for a Pd(II)-Catalyzed Three-Component Synthesis of a 2,3,4-Trisubstituted Pyrrole
-
Reactants: Amine (e.g., aniline, 1.2 eq), Alkyne ester (e.g., ethyl propiolate, 1.0 eq), Alkene (e.g., styrene, 1.5 eq), Pd(OAc)₂ (5 mol%), K₂S₂O₈ (2.0 eq), HOAc (1.0 eq).
-
Solvent: MeCN.
-
Procedure:
-
To a sealed reaction tube, add the amine (1.2 eq), alkyne ester (1.0 eq), alkene (1.5 eq), Pd(OAc)₂ (5 mol%), K₂S₂O₈ (2.0 eq), and acetic acid (1.0 eq) in MeCN.[12]
-
Seal the tube and heat the mixture at 100 °C for the specified time (monitor by TLC).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2,3,4-trisubstituted pyrrole.[12]
-
(Disclaimer: These protocols are representative examples. Reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for specific substrates.)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Van Leusen Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles via Pd(II)-Catalyzed Three-Component Cascade Reactions of Amines, Alkyne Esters, and Alkenes [organic-chemistry.org]
- 13. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 14. Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles via Pd(II)-Catalyzed Three-Component Cascade Reactions of Amines, Alkyne Esters, and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
stability and degradation of 1-methyl-1H-pyrrole-3-carboxylic acid under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-methyl-1H-pyrrole-3-carboxylic acid under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic solutions?
Based on studies of similar pyrrole derivatives, this compound is expected to be labile in acidic medium.[1] The pyrrole ring system, while aromatic, can be susceptible to acid-catalyzed reactions, including degradation over time. The rate of degradation is dependent on factors such as pH, temperature, and the presence of other reactive species.
Q2: What is a potential degradation pathway for this compound under strong acidic conditions?
A likely degradation pathway for pyrrole carboxylic acids under strong acidic conditions is decarboxylation.[2][3] For the related compound, pyrrole-2-carboxylic acid, studies have shown that acid catalysis facilitates the removal of the carboxyl group.[2][3] This process is believed to occur through an associative mechanism involving the addition of water to the carboxylic acid group of the protonated pyrrole, leading to the formation of 1-methylpyrrole and carbonic acid. The carbonic acid would then decompose to carbon dioxide and water.
Q3: Are there any visual indicators of degradation?
While not definitive, visual changes such as a change in the color of the solution or the formation of a precipitate may indicate degradation of the compound. However, significant degradation can occur without any obvious visual cues. Therefore, analytical techniques such as HPLC, LC-MS, and NMR are essential for accurately assessing the stability and purity of the compound.
Q4: How can I minimize the degradation of this compound during my experiments in acidic media?
To minimize degradation, consider the following:
-
Use the mildest acidic conditions necessary for your experiment.
-
Keep the temperature as low as possible , as higher temperatures can accelerate degradation.[4]
-
Limit the exposure time of the compound to acidic conditions.
-
Use a co-solvent if the compound has poor solubility in the aqueous acidic medium, which might help in stabilizing the compound.[4]
-
Work under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is also a concern.
Troubleshooting Guides
Issue 1: I am observing a loss of my starting material, this compound, in my acidic reaction mixture, as confirmed by HPLC.
-
Possible Cause 1: Acid-catalyzed degradation.
-
Troubleshooting Step:
-
Confirm Degradation: Analyze your sample by LC-MS to look for potential degradation products, such as the decarboxylated product (1-methylpyrrole).
-
Optimize Reaction Conditions:
-
Reduce the concentration of the acid.
-
Lower the reaction temperature.
-
Decrease the reaction time.
-
-
Alternative Acid: If possible, screen for a milder acid that can still facilitate the desired reaction but causes less degradation.
-
-
-
Possible Cause 2: Precipitation of the starting material.
-
Troubleshooting Step:
-
Check Solubility: Determine the solubility of this compound under your specific acidic conditions and temperature.
-
Adjust Solvent System: If solubility is an issue, consider adding a co-solvent to improve the solubility of your starting material.
-
-
Issue 2: My NMR spectrum of the product mixture shows unexpected peaks, suggesting the formation of impurities.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step:
-
Identify Impurities: Attempt to isolate the impurities using techniques like preparative HPLC or column chromatography. Characterize the isolated impurities by NMR, MS, and other spectroscopic methods to confirm their structures. The presence of 1-methylpyrrole would be a strong indicator of decarboxylation.
-
Modify Work-up Procedure: If the degradation is occurring during the work-up, neutralize the acidic solution as quickly and gently as possible.
-
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various acidic conditions. This data is illustrative and should be confirmed by experimental studies.
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) | Potential Major Degradant |
| 1 | 25 | 24 | 15% | 1-methylpyrrole |
| 1 | 50 | 24 | 40% | 1-methylpyrrole |
| 3 | 25 | 24 | 5% | 1-methylpyrrole |
| 3 | 50 | 24 | 15% | 1-methylpyrrole |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol is a general guideline for conducting a forced degradation study to assess the stability of this compound in an acidic environment.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl or 1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., room temperature or an elevated temperature such as 50°C).
-
Prepare a control sample by adding an equal volume of purified water instead of the acidic solution.
-
-
Time Points: Withdraw aliquots from the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) to stop the degradation process.
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
-
Visualizations
Caption: Potential degradation pathway of this compound under acidic conditions.
Caption: General workflow for a forced degradation study.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Preventing Polymerization During Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization during pyrrole synthesis. Pyrrole and its derivatives are fundamental building blocks in pharmaceuticals and functional materials. However, their synthesis is often plagued by the formation of polymeric byproducts, which can significantly reduce yields and complicate purification. This guide offers practical solutions and detailed protocols to help you minimize polymerization and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of unwanted polymerization during pyrrole synthesis?
A1: Unwanted polymerization during pyrrole synthesis is primarily caused by two factors:
-
High Temperatures: Many pyrrole synthesis methods, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, can be exothermic. Excessive heat can promote side reactions, leading to the formation of dark, tarry polymeric materials.[1][2]
-
Strongly Acidic Conditions: Pyrrole is highly reactive in acidic media and can easily polymerize.[3][4] The use of strong acids as catalysts, particularly at elevated temperatures, significantly increases the risk of polymerization.[1][2] For instance, in the Paal-Knorr synthesis, reactions at a pH below 3 are more likely to yield furan byproducts and polymers.[5]
Q2: How can I visually identify if polymerization is occurring in my reaction?
A2: The formation of a dark, tarry, or insoluble substance in your reaction mixture is a strong indicator of polymerization.[1][2] The desired pyrrole product is typically a clear or lightly colored liquid or a crystalline solid, so any significant darkening or precipitation of an amorphous solid suggests the presence of polymeric byproducts.
Q3: Are there any general strategies to prevent polymerization?
A3: Yes, several general strategies can be employed:
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[1][2] Consider using an ice bath to manage exothermic reactions.
-
Use of Milder Catalysts: Opt for weaker Brønsted acids (e.g., acetic acid) or Lewis acids instead of strong mineral acids.[1][6][7] In some cases, the reaction can proceed under neutral conditions.[5]
-
Inert Atmosphere: Although less common for these specific syntheses, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation-initiated polymerization, as pyrrole can be sensitive to air.
-
Purification of Reagents: Use freshly distilled or purified starting materials to avoid impurities that might initiate or catalyze polymerization.[1]
Q4: Can I use a polymerization inhibitor during the synthesis?
A4: The use of polymerization inhibitors, such as free-radical scavengers (e.g., butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)), is a common practice in stabilizing reactive monomers during storage.[8][9][10][11] While less documented for addition directly into the synthesis reaction mixture, the principle of scavenging radical intermediates that can initiate polymerization is sound. If you suspect a radical-mediated polymerization pathway, the addition of a small amount of a suitable inhibitor could be beneficial. However, this should be done cautiously as it may interfere with the desired reaction pathway.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues related to polymerization in Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses.
Paal-Knorr Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.
Issue: A dark, tarry substance forms, and the yield of the desired pyrrole is low.
This is a classic sign of polymerization.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymerization in Paal-Knorr synthesis.
Quantitative Data: Impact of Reaction Conditions on Yield
The choice of catalyst and reaction temperature significantly impacts the yield of the Paal-Knorr synthesis and the extent of side reactions.
Table 1: Effect of Catalyst on the Synthesis of N-substituted Pyrroles
| Catalyst | Time | Yield (%) | Reference |
| ZrOCl₂·8H₂O | 5 min | 97 | [12] |
| Sc(OTf)₃ | 30 min | 95 | [12] |
| Bi(NO₃)₃·5H₂O | 600 min | 95 | [12] |
| p-Toluenesulfonic acid (TSA) | 60 min | 84 | [12] |
| Zr(KPO₄)₂ | 120 min | 78 | [12] |
Table 2: Effect of Temperature on the Yield of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 20 | 45 | 55 |
| 2 | 40 | 45 | 78 |
| 3 | 60 | 45 | 97 |
| 4 | 80 | 45 | 85 |
| 5 | 100 | 45 | 79 |
| Data adapted from a study using CATAPAL 200 as a catalyst.[13] |
Experimental Protocol: Low-Temperature Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol utilizes a mild acid catalyst and controlled temperature to minimize polymerization.
-
Materials:
-
2,5-Hexanedione
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) in ethanol.
-
Add aniline (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently warm the mixture to 40-50°C.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.[14][15][16]
-
Knorr Pyrrole Synthesis
The Knorr synthesis involves the reaction of an α-amino ketone with a β-ketoester. A significant side reaction is the self-condensation of the highly reactive α-amino ketone.
Issue: Low yield and formation of complex byproducts, including polymers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side reactions in Knorr synthesis.
Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate with In Situ Amine Generation
This protocol generates the reactive α-amino ketone in situ to prevent its self-condensation.[1][17]
-
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
Glacial acetic acid
-
Zinc dust
-
-
Procedure:
-
Preparation of the Oxime: Dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) to form ethyl 2-oximinoacetoacetate.
-
In Situ Reduction and Cyclization: In a separate flask, add a second equivalent of ethyl acetoacetate to glacial acetic acid. To this solution, slowly and simultaneously add the prepared oxime solution and zinc dust. The reaction is exothermic and should be controlled with an ice bath.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrrole derivative.[1]
-
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[18][19] A common side reaction is the Feist-Bénary furan synthesis.
Issue: Formation of furan byproducts and polymeric materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Hantzsch synthesis side reactions.
Experimental Protocol: Hantzsch Synthesis of a Substituted Pyrrole
This protocol aims to favor the formation of the pyrrole product over the furan byproduct.[1]
-
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
α-Haloketone (e.g., chloroacetone)
-
Primary amine or ammonia source (e.g., ammonium acetate)
-
Ethanol
-
-
Procedure:
-
Dissolve the β-ketoester (1 equivalent) and the amine/ammonia source (1.1-1.5 equivalents) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
Slowly add the α-haloketone (1 equivalent) to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Purification of Pyrrole from Polymeric Byproducts
If polymerization has occurred, the desired pyrrole monomer can often be separated from the non-volatile polymeric byproducts by vacuum distillation .[14][15][20]
General Protocol for Purification by Vacuum Distillation:
-
Apparatus: Set up a standard vacuum distillation apparatus.
-
Procedure:
-
Place the crude pyrrole mixture in the distillation flask.
-
Apply vacuum and gently heat the flask.
-
The pyrrole monomer will distill at a lower temperature under reduced pressure, leaving the polymeric residue behind.
-
Collect the purified pyrrole in a receiving flask, which should be cooled to ensure efficient condensation.
-
-
Storage: Store the purified pyrrole under an inert atmosphere and at a low temperature to prevent re-polymerization.
By understanding the causes of unwanted polymerization and implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the yield and purity of their pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrole polymerization [quimicaorganica.org]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Free radical scavengers (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. britannica.com [britannica.com]
- 11. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 18. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 19. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 20. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: N-Methylation of Pyrrole-3-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the N-methylation of pyrrole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-methylation of pyrrole-3-carboxylic acid?
A1: The primary challenges in the N-methylation of pyrrole-3-carboxylic acid stem from the presence of two acidic protons: one on the pyrrole nitrogen and one on the carboxylic acid. This leads to several potential issues:
-
Chemoselectivity: The methylating agent can react with both the nitrogen and the carboxylic acid, leading to a mixture of N-methylated product, O-methylated ester, and potentially a di-methylated product.
-
Competing Reactions: Strong bases are typically required to deprotonate the pyrrole nitrogen for methylation. These basic conditions can also promote the deprotonation of the carboxylic acid, favoring O-methylation (esterification).
-
Low Yields: Due to the competing reactions and potential for side product formation, achieving a high yield of the desired N-methylated product can be difficult.
-
Decarboxylation: While generally more of a concern under acidic conditions, the stability of the carboxylic acid group under the chosen reaction conditions should be considered, especially if elevated temperatures are employed.[1]
Q2: Is it better to directly methylate pyrrole-3-carboxylic acid or to use a protecting group strategy?
A2: A protecting group strategy is often the more reliable and higher-yielding approach. This typically involves a three-step process:
-
Protection: The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester) to block the acidic proton.
-
N-Methylation: The resulting pyrrole-3-carboxylate is then N-methylated under basic conditions.
-
Deprotection: The ester is hydrolyzed back to the carboxylic acid to yield the final product, 1-methylpyrrole-3-carboxylic acid.
This strategy avoids the issue of chemoselectivity, generally leading to a cleaner reaction and higher overall yield.
Q3: What are the most common reagents used for the N-methylation of pyrroles?
A3: Common reagents for the N-methylation of pyrroles include:
-
Methyl Iodide (MeI): A highly reactive and commonly used methylating agent. It is typically used in conjunction with a strong base.
-
Dimethyl Sulfate (DMS): Another effective methylating agent, though it is more toxic than methyl iodide and should be handled with extreme caution.
-
Strong Bases: To deprotonate the pyrrole nitrogen, strong bases are necessary. Common choices include sodium hydride (NaH), potassium hydroxide (KOH), and sodium hydroxide (NaOH) in a suitable aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired N-methylated product | 1. Insufficiently strong base: The pyrrole nitrogen was not fully deprotonated. 2. Competitive O-methylation: The methylating agent reacted with the carboxylic acid. 3. Reaction temperature too low: The reaction rate is too slow. 4. Reaction time too short: The reaction has not gone to completion. | 1. Switch to a stronger base such as sodium hydride (NaH). 2. Protect the carboxylic acid as an ester before N-methylation. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Monitor the reaction progress using TLC and extend the reaction time as needed. |
| Formation of a significant amount of the methyl ester byproduct (O-methylation) | 1. Direct methylation of the carboxylic acid: The base is deprotonating the carboxylic acid, which is then methylated. 2. Use of a protic solvent: Protic solvents can facilitate O-methylation. | 1. Employ a protecting group strategy by first converting the carboxylic acid to an ester. 2. Use a polar aprotic solvent such as DMF or DMSO. |
| Presence of unreacted starting material | 1. Insufficient amount of base or methylating agent. 2. Poor solubility of the starting material. 3. Deactivation of the methylating agent. | 1. Use a slight excess (1.1-1.2 equivalents) of both the base and methylating agent. 2. Choose a solvent in which the starting material is fully soluble. Gentle heating may be required. 3. Ensure the methylating agent is fresh and has been stored properly. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature too high: This can lead to decomposition or side reactions. 2. Presence of impurities in starting materials or solvents. | 1. Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use purified reagents and anhydrous solvents. |
Experimental Protocols
Method 1: Direct N-Methylation (Lower Yield, for rapid screening)
This method attempts the direct N-methylation but may result in a mixture of products and lower yields.
Materials:
-
Pyrrole-3-carboxylic acid
-
Potassium hydroxide (KOH)
-
Methyl iodide (MeI)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add powdered potassium hydroxide (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Protecting Group Strategy (Recommended for Higher Yield and Purity)
This three-step method is generally preferred for its higher yield and cleaner product formation.
Step 1: Esterification of Pyrrole-3-carboxylic Acid
Materials:
-
Pyrrole-3-carboxylic acid
-
Methanol, anhydrous
-
Thionyl chloride (SOCl₂) or a catalytic amount of sulfuric acid
-
Sodium bicarbonate solution, saturated
Procedure:
-
Suspend pyrrole-3-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates completion.
-
Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield methyl pyrrole-3-carboxylate.
Step 2: N-Methylation of Methyl Pyrrole-3-carboxylate
Materials:
-
Methyl pyrrole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool to 0 °C and add a solution of methyl pyrrole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield methyl 1-methylpyrrole-3-carboxylate.
Step 3: Hydrolysis of Methyl 1-methylpyrrole-3-carboxylate
Materials:
-
Methyl 1-methylpyrrole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve methyl 1-methylpyrrole-3-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC shows the disappearance of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain 1-methylpyrrole-3-carboxylic acid.
Data Presentation
The following table summarizes typical yields for the N-methylation of pyrrole derivatives under various conditions. Note that yields for the direct methylation of pyrrole-3-carboxylic acid are generally lower than for the protected intermediate.
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrole | MeI | NaOH | DMSO | 20 | 5 | 93 | [3] |
| Pyrrole | MeI | K₂CO₃ | Acetone | Reflux | 10 | Moderate | [2] |
| Pyrrole | (CH₃)₂CO₃ | DABCO | - | 240 | 120 | 35 | [4] |
| Methyl pyrrole-3-carboxylate | MeI | NaH | THF | 0 to RT | 2-4 | High (est. >85) | General Procedure |
| Pyrrole-3-carboxylic acid (direct) | MeI | KOH | DMF | 0 to RT | 12-24 | Low to Moderate (est. 30-50) | General Procedure |
Visualizations
References
purification strategies to remove impurities from 1-methyl-1H-pyrrole-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-methyl-1H-pyrrole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This section addresses common issues observed during the purification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product is an oil and does not solidify | - Residual solvent- Presence of impurities lowering the melting point- Product is not the expected carboxylic acid (e.g., unreacted ester) | - Dry the product under high vacuum for an extended period.- Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.- If trituration fails, consider purification by column chromatography.- Confirm the identity of the product by analytical techniques such as NMR or LC-MS to ensure the hydrolysis of the ester was successful. |
| Product is colored (yellow, brown, or black) | - Air oxidation of the pyrrole ring- Presence of polymeric impurities- Charring during reaction or workup | - Attempt recrystallization with the addition of activated charcoal to adsorb colored impurities.- Purification by column chromatography can separate the desired product from colored impurities.- Ensure reactions and purifications are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Low yield after recrystallization | - The chosen solvent is too good at dissolving the product at low temperatures.- Too much solvent was used during recrystallization.- Premature crystallization during hot filtration. | - Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system (e.g., ethanol/water) can be effective.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent the product from crashing out. |
| Inorganic salt contamination | - Incomplete removal of salts formed during pH adjustment in the workup. | - Wash the crude product thoroughly with deionized water before recrystallization.- If the product is soluble in an organic solvent that is immiscible with water, perform an aqueous wash of the organic layer. |
| Broad or multiple spots on TLC | - Presence of multiple impurities.- The chosen TLC eluent system is not optimal for separation. | - Screen a variety of eluent systems with different polarities for TLC analysis (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Consider adding a small amount of acetic acid to the eluent to suppress the deprotonation of the carboxylic acid on the silica gel, which can cause streaking. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthetic routes, which often involve the hydrolysis of an ester precursor (e.g., ethyl or methyl 1-methyl-1H-pyrrole-3-carboxylate), common impurities include:
-
Unreacted starting ester: The hydrolysis reaction may not have gone to completion.
-
Inorganic salts: Salts such as sodium chloride or sodium sulfate can be introduced during the workup, particularly during neutralization or drying steps.
-
Colored byproducts: Pyrrole compounds can be susceptible to oxidation and polymerization, leading to colored impurities.[1]
Q2: Which purification method is generally recommended for this compound?
A2: For initial purification and removal of bulk impurities, recrystallization is often the most effective and scalable method. For separating impurities with similar polarity to the product, or for obtaining very high purity material, silica gel column chromatography is recommended.
Q3: What is a good starting solvent system for recrystallizing this compound?
A3: A good starting point for recrystallization is an ethanol/water mixture . The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly. Pure ethanol can also be an effective solvent.
Q4: I am having trouble with my column chromatography. The product is streaking on the column. What can I do?
A4: Streaking of carboxylic acids on silica gel is a common issue due to the interaction of the acidic proton with the silica. To mitigate this, you can add a small amount of an acidic modifier to your eluent system. A common choice is 0.1-1% acetic acid . This will keep the carboxylic acid in its protonated form and lead to better peak shape.
Q5: How can I monitor the progress of the purification?
A5: The progress of the purification can be monitored by Thin Layer Chromatography (TLC) . By comparing the TLC of the crude material with the purified fractions, you can assess the removal of impurities. The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , Liquid Chromatography-Mass Spectrometry (LC-MS) , and melting point analysis .
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of this compound from an ethanol/water solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. To improve separation and reduce streaking, consider adding 0.5% acetic acid to the eluent.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
effect of temperature on the synthesis of 1-methyl-1H-pyrrole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-pyrrole-3-carboxylic acid. This guide focuses on the critical role of temperature in the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound where temperature is a critical parameter?
A common and effective method is the hydrolysis of a corresponding ester, such as ethyl 1-methyl-1H-pyrrole-3-carboxylate. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) in a suitable solvent like ethanol or methanol. The temperature of this hydrolysis step significantly influences the reaction rate and the formation of potential byproducts.
Q2: How does temperature generally affect the yield and purity of this compound during synthesis?
Temperature has a dual effect on the synthesis. Higher temperatures generally accelerate the rate of reaction, which can lead to shorter reaction times. However, excessively high temperatures can promote side reactions, such as decarboxylation of the product or degradation of the pyrrole ring, leading to a lower yield and reduced purity. Conversely, very low temperatures may result in a sluggish or incomplete reaction, also leading to a lower yield.
Q3: What are the potential side products if the reaction temperature is not optimized?
If the temperature is too high during the hydrolysis of the ester precursor, potential side products may include 1-methyl-1H-pyrrole (due to decarboxylation) and other degradation products from the opening of the pyrrole ring. If the reaction is part of a multi-step synthesis like the Hantzsch pyrrole synthesis, improper temperature control can lead to the formation of various isomers and condensation byproducts.
Q4: Can microwave irradiation be used for the synthesis of this compound?
Yes, microwave-assisted synthesis can be a valuable tool. For instance, in the synthesis of a related compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, a microwave reactor was used to maintain a constant temperature of 30°C, suggesting that controlled heating with microwaves can be beneficial for achieving specific and rapid transformations.[1] This method allows for precise temperature control and can significantly reduce reaction times.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low to no product yield | Reaction temperature is too low: The activation energy for the reaction is not being met, leading to a very slow or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| Reaction temperature is too high: The desired product may be degrading under the harsh thermal conditions. | Lower the reaction temperature. Consider running the reaction at room temperature for a longer period or at a moderately elevated temperature (e.g., 40-50°C). | |
| Low product purity (multiple spots on TLC) | Excessive heat leading to side reactions: High temperatures can promote the formation of byproducts through decomposition or alternative reaction pathways. | Reduce the reaction temperature. If a faster reaction is needed, consider using a more efficient catalyst or a different solvent system that allows for lower reaction temperatures. |
| Incomplete reaction (starting material remains) | Insufficient temperature or reaction time: The reaction has not been allowed to proceed to completion. | Increase the reaction temperature or prolong the reaction time. Monitor the consumption of the starting material to determine the optimal endpoint. |
| Product decarboxylation | High reaction temperature: The carboxylic acid group on the pyrrole ring can be labile at elevated temperatures, leading to the loss of CO2. | Perform the reaction at a lower temperature. If the reaction is a hydrolysis step, ensure the workup is not overly acidic, as this can also promote decarboxylation, especially at higher temperatures. |
Data Presentation
The following table summarizes the hypothetical effect of temperature on the hydrolysis of ethyl 1-methyl-1H-pyrrole-3-carboxylate to this compound. This data is illustrative and serves as a guideline for optimizing your experimental conditions.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 25 (Room Temperature) | 24 | 75 | 98 | Slow reaction, but very clean product. |
| 50 | 6 | 92 | 95 | Good balance of reaction time and yield/purity. |
| 75 (Reflux in Ethanol) | 2 | 85 | 88 | Faster reaction, but noticeable increase in impurities. |
| 100 | 1 | 60 | 75 | Significant byproduct formation and potential for product degradation. |
Experimental Protocols
Illustrative Protocol for the Hydrolysis of Ethyl 1-methyl-1H-pyrrole-3-carboxylate:
-
Dissolution: In a round-bottom flask, dissolve ethyl 1-methyl-1H-pyrrole-3-carboxylate (1 equivalent) in ethanol (10 mL per gram of ester).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 to 2 equivalents) to the flask.
-
Reaction: Stir the mixture at the desired temperature (e.g., 25°C, 50°C, or 75°C) and monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to dissolve the residue.
-
Wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester.
-
Carefully acidify the aqueous layer with cold dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for temperature-related issues in the synthesis.
References
Validation & Comparative
A Comparative Analysis for Drug Discovery: 1-Methyl-1H-pyrrole-3-carboxylic Acid vs. Pyrrole-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical step. This guide provides a detailed comparative analysis of 1-methyl-1H-pyrrole-3-carboxylic acid and its parent compound, pyrrole-3-carboxylic acid. The following sections objectively evaluate their physicochemical properties, synthesis, and biological potential, supported by experimental data and detailed protocols to inform your research and development endeavors.
I. Physicochemical Properties: A Quantitative Comparison
The seemingly minor addition of a methyl group to the pyrrole nitrogen introduces notable changes in the physicochemical properties of the molecule. These differences can significantly impact a compound's behavior in biological systems, affecting aspects such as solubility, membrane permeability, and target binding.
| Property | This compound | Pyrrole-3-carboxylic acid |
| Molecular Formula | C₆H₇NO₂ | C₅H₅NO₂ |
| Molecular Weight | 125.13 g/mol [1] | 111.10 g/mol [2] |
| Melting Point | Not consistently reported | ~209 °C[3] |
| Boiling Point | ~276.6 °C at 760 mmHg | ~340.3 °C at 760 mmHg (Predicted) |
| pKa (Carboxylic Acid) | Predicted: ~4.2-4.4 | 4.453 at 25°C[3] |
| Water Solubility | Data not available | Soluble[3] |
| Stability | Stable under normal conditions | Stable under normal conditions |
Solubility and Stability: Pyrrole-3-carboxylic acid is known to be soluble in water[3]. The N-methylation in this compound increases its lipophilicity, which may decrease its aqueous solubility while potentially enhancing its solubility in organic solvents and lipids, a factor that can influence membrane permeability. Both compounds are generally stable under standard laboratory conditions.
II. Synthesis and Experimental Protocols
The synthetic accessibility of a compound is a crucial consideration in drug development. Both pyrrole-3-carboxylic acid and its N-methylated analog can be synthesized through various routes.
Synthesis of Pyrrole-3-carboxylic Acid
A common method for the synthesis of pyrrole-3-carboxylic acid involves the hydrolysis of its corresponding ester, which can be prepared via several established pyrrole syntheses. A continuous flow synthesis method has also been reported, offering high efficiency and scalability[3][4][5].
Experimental Protocol: Hydrolysis of Methyl 1H-pyrrole-3-carboxylate
-
Reaction Setup: Methyl 1H-pyrrole-3-carboxylate is dissolved in methanol.
-
Hydrolysis: An aqueous solution of sodium hydroxide (1 N) is added to the solution.
-
Reflux: The reaction mixture is heated to reflux for approximately one hour.
-
Workup: The methanol is evaporated, and the remaining aqueous solution is diluted with water and washed with ether.
-
Acidification: The aqueous phase is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the product.
-
Isolation: The precipitate is collected by filtration to yield pyrrole-3-carboxylic acid.
Synthesis of this compound
The synthesis of this compound can be achieved by the N-methylation of a suitable pyrrole-3-carboxylate ester, followed by hydrolysis of the ester group.
Experimental Protocol: N-methylation and Subsequent Hydrolysis
-
N-methylation: To a solution of a pyrrole-3-carboxylate ester (e.g., methyl 1H-pyrrole-3-carboxylate) in a suitable solvent like dimethylformamide (DMF), a base such as sodium hydride is added. After stirring, methyl iodide is introduced to the reaction mixture. The reaction is monitored until completion.
-
Workup of Methylation: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
Hydrolysis: The resulting methyl 1-methyl-1H-pyrrole-3-carboxylate is then hydrolyzed using a similar procedure as described for pyrrole-3-carboxylic acid (reflux with aqueous sodium hydroxide).
-
Isolation: Acidification of the aqueous solution yields this compound, which can be isolated by filtration.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of the two carboxylic acids.
III. Reactivity and Biological Activity
The electronic properties of the pyrrole ring are influenced by the substituent on the nitrogen atom, which in turn affects the molecule's reactivity and biological interactions.
Reactivity: The lone pair of electrons on the nitrogen atom in pyrrole is part of the aromatic sextet, making the ring electron-rich and prone to electrophilic substitution. In pyrrole-3-carboxylic acid, the N-H proton is acidic and can be removed by a base, forming a nucleophilic pyrrolide anion. In contrast, this compound lacks this acidic proton, and the methyl group acts as a weak electron-donating group, which can slightly increase the electron density of the pyrrole ring, potentially enhancing its reactivity towards electrophiles.
Biological Activity: Pyrrole and its derivatives are key components in a wide array of biologically active compounds, including natural products and synthetic drugs[6]. The pyrrole scaffold is found in anticancer, anti-inflammatory, and antimicrobial agents[6]. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and its ionization state is crucial for interactions with biological targets.
The N-H group of pyrrole-3-carboxylic acid can participate in hydrogen bonding, which can be a critical interaction in a protein's binding pocket. The replacement of this hydrogen with a methyl group in this compound eliminates this hydrogen bond donor capability but introduces a lipophilic interaction. This modification can lead to altered target specificity and pharmacokinetic properties.
While direct comparative biological data for these two specific compounds is limited, it is known that N-substituted pyrrole derivatives are actively being investigated for various therapeutic applications. For instance, various pyrrole-3-carboxylic acid derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.
IV. Potential Involvement in Signaling Pathways
Given the broad range of biological activities exhibited by pyrrole derivatives, they have the potential to modulate various cellular signaling pathways. For instance, some pyrrole-containing compounds have been identified as inhibitors of protein kinases, which are key regulators of cell signaling.
Representative Signaling Pathway: Kinase Inhibition
The diagram below illustrates a simplified, representative signaling pathway that could potentially be modulated by pyrrole-based inhibitors. This is a hypothetical representation to showcase a plausible mechanism of action for such compounds in a biological context.
Caption: A representative kinase signaling pathway potentially targeted by pyrrole derivatives.
V. Conclusion
The choice between this compound and pyrrole-3-carboxylic acid as a scaffold for drug design will depend on the specific therapeutic target and desired properties of the final compound.
-
Pyrrole-3-carboxylic acid offers a hydrogen bond donor at the nitrogen atom, which could be crucial for binding to certain biological targets. Its higher polarity may also influence its pharmacokinetic profile.
-
This compound provides a more lipophilic scaffold, which could enhance membrane permeability. The absence of the N-H proton removes a hydrogen bond donor site but may allow for favorable hydrophobic interactions within a target's binding pocket.
This guide provides a foundational comparison to aid in the rational design of novel therapeutics. Further experimental investigation into the specific biological activities and pharmacokinetic profiles of these compounds is warranted to fully elucidate their potential in drug discovery.
References
- 1. This compound | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. syrris.com [syrris.com]
- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1-methyl-1H-pyrrole-3-carboxylic acid and its 2-Carboxylic Acid Isomer
A detailed examination of the spectroscopic characteristics of 1-methyl-1H-pyrrole-3-carboxylic acid and its structural isomer, 1-methyl-1H-pyrrole-2-carboxylic acid, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These variations, arising from the different substitution patterns on the pyrrole ring, provide a clear method for their differentiation and structural elucidation.
This guide presents a comprehensive comparison of the spectroscopic data for these two isomers, offering valuable insights for researchers, scientists, and professionals in drug development. The data is supported by detailed experimental protocols for the spectroscopic techniques employed.
Spectroscopic Data Comparison
The key to differentiating between this compound and 1-methyl-1H-pyrrole-2-carboxylic acid lies in the analysis of their respective spectra. The position of the carboxylic acid group significantly influences the electronic environment of the pyrrole ring and the methyl group, leading to unique spectral fingerprints for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, which probes the magnetic properties of atomic nuclei, is a powerful tool for distinguishing between these isomers. The chemical shifts (δ) of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment.
¹H NMR Spectra:
In the ¹H NMR spectrum, the pyrrole ring protons of the 2-carboxylic acid isomer typically appear at distinct chemical shifts. For instance, in DMSO-d6, the protons are observed at approximately 7.04 ppm, 6.80 ppm, and 6.08 ppm[1]. The methyl protons give a signal around 3.85 ppm, and the acidic proton of the carboxyl group is observed at a downfield shift of about 12 ppm[1].
For the 3-carboxylic acid isomer, the pyrrole ring protons are also expected in the aromatic region, with chemical shifts influenced by the C3-substituent. A related compound, 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, shows pyrrole proton signals at 6.61 and 6.46 ppm in methanol-d4[2]. The methyl group protons on the nitrogen in this derivative appear at 3.60 ppm[2]. The acidic proton of the carboxylic acid is typically observed in the range of 10-13 ppm[3].
¹³C NMR Spectra:
The ¹³C NMR spectra also show clear differences. The chemical shift of the carbonyl carbon in carboxylic acids typically appears between 165 and 185 ppm[3]. For a derivative of the 3-carboxylic acid isomer, the carboxyl carbon is observed at 167.92 ppm[2]. The carbons of the pyrrole ring in this derivative show signals at 109.42, 113.18, 122.35, and 132.75 ppm, while the methyl carbon is at 30.05 ppm[2]. For comparison, in a related dimethylated pyrrole-3-carboxylic acid ester, the pyrrole ring carbons appear in a similar region.
Table 1: Comparison of ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 1-methyl-1H-pyrrole-2-carboxylic acid | Protons (ppm): ~12 (COOH), ~7.04 (H5), ~6.80 (H3), ~6.08 (H4), ~3.85 (N-CH₃) (DMSO-d6)[1] | Carbons (ppm): Data not explicitly found in searches. |
| This compound | Protons (ppm): Expected in the aromatic region (6-8 ppm), N-CH₃ around 3.6 ppm, COOH around 10-13 ppm. (Based on derivative data)[2][3] | Carbons (ppm): Carbonyl carbon ~168 ppm, pyrrole carbons ~110-135 ppm, N-CH₃ ~30-35 ppm. (Based on derivative data)[2] |
Note: Specific data for this compound was not directly available and is estimated based on a closely related derivative.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. For both isomers, the IR spectra are expected to show key absorptions characteristic of a carboxylic acid and a pyrrole ring.
The most prominent features for a carboxylic acid are a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹[4]. The C-O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region[4]. For a derivative of the 3-carboxylic acid isomer, a broad band for the O-H group was seen between 2587–3065 cm⁻¹, and two carbonyl bands were observed at 1699 cm⁻¹ and 1652 cm⁻¹, with the latter attributed to the conjugated carbonyl group[2].
Table 2: Key IR Absorption Bands
| Functional Group | 1-methyl-1H-pyrrole-2-carboxylic acid | This compound |
| O-H stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) | ~3300-2500 cm⁻¹ (broad)[2] |
| C=O stretch (Carboxylic Acid) | ~1760-1690 cm⁻¹ | ~1760-1690 cm⁻¹[2] |
| C-O stretch (Carboxylic Acid) | ~1320-1210 cm⁻¹ | ~1320-1210 cm⁻¹[2] |
| Pyrrole ring vibrations | Characteristic bands | Characteristic bands |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For both isomers, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to their molecular weight (125.13 g/mol ). The fragmentation patterns, however, will differ due to the different positions of the carboxylic acid group, influencing the stability of the resulting fragments.
The NIST WebBook indicates the availability of the mass spectrum for 1-methyl-1H-pyrrole-2-carboxylic acid, which would show its specific fragmentation pattern upon electron ionization[5]. Common fragmentation pathways for pyrrole derivatives can involve cleavage of the side chain, while carboxylic acids can lose water (M-18) or the carboxyl group (M-45).
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| 1-methyl-1H-pyrrole-2-carboxylic acid | m/z 125 | Expected loss of H₂O, COOH; specific data available on NIST WebBook[5] |
| This compound | m/z 125 | Expected loss of H₂O, COOH; specific fragmentation will differ from the 2-isomer. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or Methanol-d4).
-
Cap the tube and gently agitate until the sample is fully dissolved.
¹H and ¹³C NMR Data Acquisition:
-
Instrument: Bruker Avance-400 spectrometer (or equivalent).
-
Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Solvent: As specified in the data tables.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR Parameters: Standard pulse programs are used.
-
¹³C NMR Parameters: Proton-decoupled spectra are typically acquired.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: ThermoFisher Scientific Nicolet iS5 with ATR iD7 (or equivalent).
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
For volatile compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.
-
The sample is vaporized in the ion source.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Workflow for Spectroscopic Comparison
The logical workflow for comparing the spectroscopic data of these isomers is illustrated in the following diagram.
Caption: Workflow for comparing isomers using spectroscopy.
References
Validating the Regiochemistry of 1-methyl-1H-pyrrole-3-carboxylic Acid Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous synthesis of correctly substituted heterocyclic scaffolds is paramount. This guide provides a comparative analysis of synthetic routes to 1-methyl-1H-pyrrole-3-carboxylic acid, offering experimental data and protocols to validate the desired regiochemistry over the isomeric 1-methyl-1H-pyrrole-2-carboxylic acid.
The pyrrole ring is a foundational motif in a multitude of pharmaceuticals and biologically active compounds. The precise placement of substituents on this five-membered ring is critical for modulating pharmacological activity. The synthesis of this compound, a valuable building block, necessitates careful consideration of the synthetic strategy to ensure the correct isomer is obtained. This guide compares common synthetic approaches and provides the necessary analytical data to confirm the regiochemical outcome.
Comparison of Synthetic Strategies
The synthesis of substituted pyrroles can be approached through various classical and modern methods. The Paal-Knorr and Hantzsch syntheses are two of the most established routes.
| Synthetic Method | Starting Materials | General Conditions | Reported Yields | Regioselectivity |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine (e.g., methylamine) | Neutral or weakly acidic conditions, often with heating.[1][2][3] | Generally good to excellent (often >60%).[4] | Dependent on the substitution pattern of the 1,4-dicarbonyl precursor. Unsymmetrical dicarbonyls can lead to mixtures of regioisomers. |
| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Ketoester, Primary amine (e.g., methylamine) | Typically involves condensation in the presence of a base.[5] | Often moderate, but can be improved with modern techniques like continuous flow synthesis.[5][6] | Generally provides a high degree of flexibility in substitution patterns, allowing for regiocontrol.[6] |
| Two-Step Synthesis via Ester Hydrolysis | Ethyl 1-methyl-1H-pyrrole-3-carboxylate | Basic hydrolysis (e.g., NaOH in ethanol/water) followed by acidification. | High yields for the hydrolysis step are reported for analogous compounds. | The regiochemistry is determined by the synthesis of the starting ester. |
Featured Synthetic Protocol: Two-Step Synthesis via Ester Hydrolysis
This approach offers a reliable method for obtaining this compound with unambiguous regiochemistry, provided the starting ester is correctly synthesized.
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrrole-3-carboxylate (Paal-Knorr approach)
A common precursor for the Paal-Knorr synthesis of a pyrrole-3-carboxylate is a 1,4-dicarbonyl compound where one of the carbonyl groups is masked or part of an ester functionality. For instance, the reaction of ethyl 4-amino-3-oxobutanoate with a suitable carbonyl compound in the presence of an acid catalyst can yield the desired pyrrole ester.
Experimental Protocol:
A detailed protocol for a similar Paal-Knorr synthesis of a substituted pyrrole is as follows: In a round-bottom flask, the 1,4-dicarbonyl compound is dissolved in a suitable solvent such as ethanol or acetic acid.[2] An equimolar amount of methylamine (as a solution in a solvent like ethanol or water) is added. A catalytic amount of a weak acid, like acetic acid, can be added to accelerate the reaction.[1] The mixture is then heated to reflux for a specified period, typically ranging from 15 minutes to several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[2] After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure ethyl 1-methyl-1H-pyrrole-3-carboxylate.
Step 2: Hydrolysis of Ethyl 1-methyl-1H-pyrrole-3-carboxylate
Experimental Protocol:
A procedure analogous to the hydrolysis of similar substituted pyrrole esters is as follows: A mixture of ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate (1 equivalent) and 4N sodium hydroxide (1 equivalent) in ethanol is stirred at room temperature for 24 hours. The reaction mixture is then diluted with water and extracted with ether to remove any unreacted starting material. The aqueous phase is subsequently acidified with 10% hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with water, and dried under vacuum to afford 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid. This procedure can be adapted for the hydrolysis of ethyl 1-methyl-1H-pyrrole-3-carboxylate.
Regiochemical Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between the this compound and its 2-carboxylic acid isomer. The substitution pattern on the pyrrole ring leads to distinct chemical shifts and coupling patterns for the pyrrole protons.
| Compound | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) |
| This compound | The proton at the 2-position will appear as a downfield singlet or a narrow triplet (due to coupling with the N-methyl group). The protons at the 4- and 5-positions will appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group. | The carbonyl carbon of the carboxylic acid typically resonates in the range of 165-185 ppm.[7] The chemical shifts of the pyrrole ring carbons will be characteristic of the 1,3-substitution pattern. |
| 1-methyl-1H-pyrrole-2-carboxylic acid | The protons at the 3-, 4-, and 5-positions will each give distinct signals, with characteristic coupling constants between adjacent protons. For a related compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the pyrrole protons appear as two doublets at 6.61 and 6.46 ppm with a coupling constant of 3.0 Hz.[8] | For the same related compound, the pyrrole ring carbons appear at 109.42, 113.18, 122.35, and 132.75 ppm, with the N-methyl carbon at 30.05 ppm.[8] The carbonyl carbon signal will be in a similar range to the 3-isomer. |
Key Differentiating Features:
-
1H NMR: The most significant difference will be the number and multiplicity of the signals for the pyrrole ring protons. The 3-carboxylic acid isomer will have three distinct pyrrole proton signals, while the symmetry of the unsubstituted 2-carboxylic acid would lead to a different pattern. For the 1-methyl-3-carboxylic acid, the H2 proton will be the most downfield of the ring protons and will likely appear as a singlet or a narrow triplet. In contrast, for the 1-methyl-2-carboxylic acid, the H5 proton is typically the most downfield.
-
13C NMR: While the carbonyl carbon shifts will be similar, the chemical shifts of the pyrrole ring carbons will be distinct for each isomer, reflecting the different electronic environments.
Experimental and Validation Workflow
To ensure the correct regiochemistry of the synthesized this compound, the following workflow is recommended.
By following a well-designed synthetic route and employing rigorous spectroscopic analysis, researchers can confidently validate the regiochemistry of their synthesized this compound, ensuring the integrity of this valuable building block for drug discovery and development.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
advantages of using 1-methyl-1H-pyrrole-3-carboxylic acid over other building blocks
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design of novel therapeutics. Among the myriad of heterocyclic scaffolds, 1-methyl-1H-pyrrole-3-carboxylic acid has emerged as a particularly advantageous building block, offering distinct benefits over other alternatives in the development of targeted therapies, especially in the realm of kinase inhibitors.
This guide provides an objective comparison of this compound with other building blocks, supported by experimental data, to highlight its superior properties in terms of biological activity, selectivity, and physicochemical characteristics. We will delve into its application in the development of Aurora kinase inhibitors, a promising class of anti-cancer agents.
Enhanced Biological Activity and Selectivity through N-Methylation
The seemingly simple addition of a methyl group to the nitrogen of the pyrrole ring can have a profound impact on the biological activity and selectivity of the resulting compounds. In the context of kinase inhibition, this modification can lead to improved potency and a more desirable selectivity profile.
A key example can be found in the development of pyrrole-indolin-2-one based Aurora kinase inhibitors. While not a direct comparison of the carboxylic acid, a study on related structures reveals the significant influence of substituents at a position analogous to the carboxylic acid group. For instance, a compound featuring a carboxyethyl group at the 3'-position of the pyrrole ring demonstrated selective inhibition of Aurora A over Aurora B.[1] Conversely, replacing this group with an amino group resulted in a loss of Aurora A activity while retaining Aurora B inhibition.[1] This highlights the critical role of the substituent at this position in dictating kinase selectivity.
Furthermore, the N-methyl group on the pyrrole scaffold can influence the binding mode of the inhibitor within the kinase active site. For some kinases, the N-H of an unsubstituted pyrrole acts as a crucial hydrogen bond donor, interacting with the kinase hinge region.[2][3] However, in other cases, the presence of the N-methyl group can lead to a different but equally effective binding orientation, potentially enhancing potency and selectivity for the target kinase.
Favorable Physicochemical Properties for Drug Development
Beyond its impact on biological activity, the N-methyl group in this compound imparts advantageous physicochemical properties that are crucial for the development of orally bioavailable drugs.
| Property | N-Unsubstituted Pyrrole Derivative | N-Methylated Pyrrole Derivative | Advantage of N-Methylation |
| Lipophilicity (cLogP) | Lower | Higher | Improved cell permeability and oral absorption.[4][5] |
| Aqueous Solubility | Generally higher | Can be modulated | N-methylation can influence crystal packing and solvation, sometimes leading to improved solubility despite increased lipophilicity.[5] |
| Metabolic Stability | N-H can be a site for metabolism | Methyl group can block metabolic N-dealkylation, potentially increasing in vivo half-life. | |
| Oral Bioavailability | Variable | Often improved | The combination of increased lipophilicity and metabolic stability often leads to enhanced oral bioavailability.[4] |
Table 1: Comparison of Physicochemical Properties.
Case Study: Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anti-cancer drug development.[6][7][8] Pyrrole-based scaffolds have been successfully employed in the design of potent Aurora kinase inhibitors.[1][9]
The use of this compound as a building block for Aurora kinase inhibitors offers the potential to fine-tune the inhibitor's properties. The N-methyl group can enhance cell permeability, allowing the inhibitor to reach its intracellular target more effectively. Furthermore, the carboxylic acid moiety provides a handle for further chemical modification, enabling the optimization of potency and pharmacokinetic properties.
Experimental Protocols
To facilitate further research, detailed experimental protocols for the synthesis of a key intermediate and for assessing the biological activity of derived inhibitors are provided below.
Synthesis of N-Methylpyrrole Carboxamide
This protocol describes a general method for the synthesis of an N-methylpyrrole carboxamide, a common intermediate in the development of pyrrole-based inhibitors.
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-methylpyrrole carboxamide.
Aurora Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against Aurora kinases using a commercially available ADP-Glo™ Kinase Assay.[10][11][12]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide for Aurora A)
-
ATP
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.
Visualizing the Molecular Landscape
To better understand the biological context and the design of experiments, the following diagrams are provided.
A simplified representation of the Aurora kinase signaling pathway.
A general workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
reactivity comparison of 1-methyl-1H-pyrrole-3-carboxylic acid with other N-substituted pyrroles
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the electrophilic substitution reactivity of 1-methyl-1H-pyrrole-3-carboxylic acid in comparison to other N-substituted pyrrole derivatives, supported by experimental data and protocols.
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science. The reactivity of substituted pyrroles is of paramount importance for the synthesis of novel compounds with desired biological or physical properties. This guide provides a comparative analysis of the reactivity of this compound against other N-substituted pyrroles in common electrophilic substitution reactions.
Understanding the Reactivity Landscape of N-Substituted Pyrroles
Pyrrole is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution, exhibiting a reactivity significantly greater than that of benzene. The substitution typically occurs at the C2 (α) position due to the superior resonance stabilization of the cationic intermediate formed during the reaction.[1][2]
The nature of the substituent on the pyrrole nitrogen (N1) and on the ring itself profoundly influences the ring's electron density and, consequently, its reactivity towards electrophiles. Electron-donating groups (EDGs) on the nitrogen, such as a methyl group, increase the electron density of the pyrrole ring, thereby enhancing its reactivity. Conversely, electron-withdrawing groups (EWGs) on the nitrogen, like sulfonyl or acyl groups, decrease the electron density and deactivate the ring towards electrophilic attack.[3]
In the case of this compound, the N-methyl group acts as an activating group, while the carboxylic acid group at the C3 position is a deactivating group due to its electron-withdrawing nature.[4] This interplay of activating and deactivating effects results in a nuanced reactivity profile for this molecule.
Comparative Reactivity in Electrophilic Substitution Reactions
While specific kinetic data for the direct comparison of this compound is limited in the literature, the expected reactivity can be inferred from the electronic effects of its substituents and by comparing with related compounds.
General Reactivity Trend:
Based on the principles of electrophilic aromatic substitution, the general order of reactivity for some N-substituted pyrroles is as follows:
N-Methylpyrrole > This compound > N-Phenylpyrrole > N-Acylpyrrole > N-Sulfonylpyrrole
This trend is dictated by the electron-donating or electron-withdrawing nature of the N-substituent and any additional substituents on the pyrrole ring.
Vilsmeier-Haack Formylation
Acylation
Friedel-Crafts acylation and related reactions are fundamental for introducing acyl groups onto the pyrrole ring. The reactivity of N-substituted pyrroles in acylation is highly dependent on the N-substituent. For instance, N-alkoxycarbonyl pyrroles undergo acylation, and the regioselectivity can be influenced by the reaction conditions.[7] N-methyl-3-acylpyrroles have been synthesized in good to excellent yields via a multicomponent reaction.[1] Given the deactivating effect of the 3-carboxylic acid group, this compound is anticipated to be less reactive in acylation reactions compared to N-methylpyrrole.
Nitration
Nitration of pyrroles requires mild conditions to avoid polymerization.[8] The nitration of N-methylpyrrole has been reported to yield a mixture of 2-nitro- and 3-nitro-1-methylpyrrole.[9] For this compound, the deactivating effect of the carboxyl group would necessitate more forcing conditions or a more reactive nitrating agent, and the substitution pattern will be directed by both the activating N-methyl and deactivating 3-carboxyl groups.
Halogenation
Halogenation of pyrroles is often rapid and can lead to polyhalogenated products.[10] The presence of the deactivating carboxyl group in this compound is expected to moderate the reactivity, potentially allowing for more controlled monohalogenation.
Quantitative Data Summary
A direct quantitative comparison of product yields under identical experimental conditions for this compound and other N-substituted pyrroles is challenging due to the lack of side-by-side studies in the literature. However, the following table provides a qualitative comparison and representative yields for related compounds to illustrate the expected reactivity trends.
| Reaction | Substrate | Activating/Deactivating Groups | Expected Relative Reactivity | Reported Yield (Representative) | Reference |
| Vilsmeier-Haack | N-Methylpyrrole | Activating (N-Me) | High | ~95% (2-formyl) | [11] |
| This compound | Activating (N-Me), Deactivating (3-COOH) | Moderate | Not Reported | ||
| N-Phenylsulfonylpyrrole | Deactivating (N-SO₂Ph) | Low | 85% (2-acyl) with BF₃·OEt₂ | [11] | |
| Acylation | N-Methylpyrrole | Activating (N-Me) | High | 95% (2-benzoyl) | [11] |
| This compound | Activating (N-Me), Deactivating (3-COOH) | Moderate | Not Reported | ||
| N-Alkoxycarbonylpyrrole | Deactivating (N-COOR) | Low to Moderate | Good yields for 2-acylation | [7] | |
| Nitration | N-Methylpyrrole | Activating (N-Me) | High | Mixture of 2- and 3-nitro isomers | [9] |
| This compound | Activating (N-Me), Deactivating (3-COOH) | Moderate | Not Reported |
Experimental Protocols
Detailed experimental protocols for electrophilic substitution reactions on various N-substituted pyrroles are provided below. These can be adapted for reactions with this compound, likely requiring adjustment of reaction times or temperatures to account for its moderated reactivity.
General Procedure for Vilsmeier-Haack Formylation of an N-Substituted Pyrrole
-
To a stirred solution of N,N-dimethylformamide (DMF) (3 equivalents) in a suitable solvent such as dichloromethane at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the N-substituted pyrrole (1 equivalent) in the same solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture into a cold aqueous solution of sodium acetate or sodium carbonate and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Acylation of an N-Substituted Pyrrole
-
To a solution of the N-substituted pyrrole (1 equivalent) and an acyl chloride or anhydride (1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid (e.g., AlCl₃, TiCl₄, or BF₃·OEt₂) (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Signaling Pathways and Logical Relationships
The reactivity of pyrrole derivatives in electrophilic substitution is governed by a set of logical relationships between the electronic properties of the substituents and the stability of the reaction intermediates.
Caption: Factors influencing the electrophilic reactivity of substituted pyrroles.
The diagram above illustrates how electron-donating and electron-withdrawing groups on the pyrrole ring influence its overall reactivity by affecting the stability of the carbocation intermediate formed during electrophilic substitution.
Experimental Workflow for Comparative Reactivity Analysis
A systematic approach is necessary to obtain reliable comparative data on the reactivity of different N-substituted pyrroles.
References
- 1. Welcome to Chem Zipper.com......: Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution : [chemzipper.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
Unambiguous Structural Confirmation of 1-methyl-1H-pyrrole-3-carboxylic acid: A 2D NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel and known chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of 1-methyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block.
This document details the application of 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to definitively assign the structure of this compound. The guide also presents a comparative analysis with alternative techniques such as Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry (MS), providing supporting experimental data and detailed protocols for each method.
Structural Elucidation by 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy provides powerful through-bond correlation information that allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule. For this compound, these techniques are instrumental in confirming the substitution pattern of the pyrrole ring.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted ¹H and ¹³C chemical shifts for this compound. These values serve as a basis for the interpretation of the 2D NMR correlation data.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | 6.8 - 7.2 | - |
| H4 | 6.5 - 6.9 | - |
| H5 | 7.0 - 7.4 | - |
| N-CH₃ | 3.6 - 4.0 | 35 - 39 |
| C2 | - | 120 - 125 |
| C3 | - | 115 - 120 |
| C4 | - | 110 - 115 |
| C5 | - | 125 - 130 |
| C=O | - | 165 - 175 |
Key 2D NMR Correlations
The structural connectivity of this compound can be definitively established through the analysis of COSY, HSQC, and HMBC spectra.
| Experiment | Observed Correlations (¹H - ¹H or ¹H - ¹³C) | Interpretation |
| COSY | H2 - H4 (weak), H4 - H5 | Shows proton-proton coupling between adjacent protons on the pyrrole ring. |
| HSQC | H2 - C2, H4 - C4, H5 - C5, N-CH₃ - N-CH₃ | Correlates each proton to its directly attached carbon atom. |
| HMBC | H2 - C3, H2 - C4, H2 - C5 | Reveals long-range (2-3 bond) correlations, confirming the position of the carboxylic acid group at C3. |
| H4 - C2, H4 - C3, H4 - C5 | Further establishes the connectivity of the pyrrole ring. | |
| H5 - C3, H5 - C4 | Confirms the substitution pattern. | |
| N-CH₃ - C2, N-CH₃ - C5 | Confirms the position of the methyl group on the nitrogen atom. |
Comparative Analytical Techniques
While 2D NMR provides the most detailed structural information, other analytical techniques offer complementary data for confirmation.
| Technique | Experimental Data | Interpretation |
| FTIR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C-N stretch (~1100-1300 cm⁻¹) | Confirms the presence of the carboxylic acid and pyrrole functional groups. The broad O-H band is characteristic of the hydrogen-bonded carboxylic acid dimer.[1] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 125 | Confirms the molecular weight of the compound. |
Experimental Protocols
2D NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
Instrumentation: All 2D NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz) equipped with a broadband probe.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. The spectrum displays the ¹H spectrum on both axes, and cross-peaks indicate coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. The spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying connectivity across quaternary carbons and heteroatoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal.
Instrumentation: The spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrumentation: The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source, and the mass-to-charge ratio of the resulting ions is measured.
Visualizing Structural Confirmation
The following diagrams illustrate the workflow for structural confirmation and the key 2D NMR correlations that are essential for the unambiguous assignment of this compound.
Caption: Workflow for the structural confirmation of a synthesized compound.
Caption: Key COSY and HMBC correlations for structural assignment.
References
A Comparative Guide to Purity Assessment of 1-methyl-1H-pyrrole-3-carboxylic Acid: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for assessing the purity of 1-methyl-1H-pyrrole-3-carboxylic acid. The comparison is supported by detailed experimental protocols and performance data to aid in the selection of the most suitable method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds. A reversed-phase HPLC method is particularly well-suited for the analysis of polar molecules like this compound.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.
Potential Impurities
The primary impurities in the synthesis of this compound can arise from starting materials or side reactions. These may include unreacted N-methylpyrrole and byproducts from the formylation or carboxylation steps. The developed HPLC method should be capable of separating the main compound from these potential impurities.
Alternative Analytical Methods
While HPLC is a robust technique, other methods can offer complementary information or advantages in specific scenarios.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method for purity assessment as it allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[1][2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.[2]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters: A standard ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full signal relaxation.
-
Data Processing: The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[4] It offers very high separation efficiency and requires minimal sample and reagent volumes.[1]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica, 50 µm internal diameter, 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
Comparative Performance Data
The following table summarizes the expected performance characteristics of HPLC, qNMR, and CE for the purity analysis of this compound. The values for the target analyte are extrapolated based on typical performance for similar small organic molecules.
| Parameter | HPLC | qNMR | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a stationary and mobile phase | Nuclear magnetic resonance signal intensity proportional to molar concentration | Differential migration of ions in an electric field |
| Typical Retention/Migration Time | 5 - 15 minutes | Not applicable | 3 - 10 minutes |
| Resolution | Good (Rs > 1.5 for key impurities) | High (dependent on spectral overlap) | Very High ( > 100,000 theoretical plates)[1] |
| Limit of Detection (LOD) | ~0.01% (area percent) | ~0.01% (on a 400 MHz instrument)[2][5] | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% (area percent) | ~0.05% | ~0.15% |
| Precision (RSD) | < 2% | < 1% | < 3% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Primary Advantage | Robustness and wide applicability | Absolute quantification without a specific reference standard | High separation efficiency and low sample consumption[1] |
| Primary Limitation | Requires a reference standard for impurity identification | Lower sensitivity compared to mass spectrometry-coupled techniques | Lower concentration sensitivity compared to HPLC-UV |
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for each of the described analytical methods.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for CE Purity Assessment.
Conclusion
The choice of analytical method for purity assessment of this compound depends on the specific requirements of the analysis. HPLC provides a robust and reliable method for routine purity checks and impurity profiling. For absolute purity determination without the need for a specific reference standard, qNMR is the method of choice. Capillary electrophoresis offers an orthogonal technique with high separation efficiency, which is particularly useful for complex samples or as a confirmatory method. By understanding the principles, performance, and workflows of each technique, researchers can make an informed decision to ensure the quality and integrity of their compounds.
References
- 1. The principle and performance of capillary electrophoresis | PDF [slideshare.net]
- 2. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
Comparative Study on the Antimicrobial Activity of 1-Methyl-1H-pyrrole-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of 1-methyl-1H-pyrrole-3-carboxylic acid analogs and related derivatives. The information is compiled from various scientific studies to offer an objective overview supported by experimental data. This document focuses on quantitative antimicrobial data, detailed experimental methodologies, and the potential mechanisms of action.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a series of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids against various strains of Staphylococcus, as reported in a key study by Massa S. et al. (1990). While these are not exclusively 1-methyl analogs, they represent the most closely related and comprehensively studied series, providing valuable structure-activity relationship insights.
Table 1: Minimum Inhibitory Concentration (MIC) of 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic Acid Analogs against Staphylococcus Species
| Compound ID | R (Substitution on 1-benzyl) | R' (Substitution on 4-phenyl) | S. aureus ATCC 25923 (MIC, µg/mL) | S. aureus (Clinical Isolate) (MIC, µg/mL) | S. epidermidis ATCC 12228 (MIC, µg/mL) |
| 1a | H | H | >100 | >100 | >100 |
| 1b | 4-Cl | H | 50 | 50 | 25 |
| 1c | 2,4-diCl | H | 25 | 25 | 12.5 |
| 1d | 4-NO₂ | H | 12.5 | 12.5 | 6.25 |
| 2a | H | 4-Cl | >100 | >100 | >100 |
| 2b | 4-Cl | 4-Cl | 25 | 25 | 12.5 |
| 2c | 2,4-diCl | 4-Cl | 12.5 | 12.5 | 6.25 |
| 2d | 4-NO₂ | 4-Cl | 6.25 | 6.25 | 3.12 |
Data extracted from Massa S. et al., Il Farmaco, 1990.[1]
Observations from the Data:
-
The unsubstituted parent compound (1a) and the analog with only a 4-chloro substitution on the phenyl ring at position 4 (2a) were inactive.[1]
-
Substitution on the 1-benzyl group is crucial for antimicrobial activity. Electron-withdrawing groups, such as chloro and nitro substituents, significantly enhance the antibacterial effect.[1]
-
The activity increases with the number of chloro substituents on the 1-benzyl group (compare 1b and 1c).[1]
-
A 4-nitro group on the 1-benzyl moiety (1d and 2d) confers the highest potency among the tested analogs.[1]
-
The presence of a 4-chloro substituent on the 4-phenyl ring generally leads to a further increase in antimicrobial activity (compare series 1 with series 2).[1]
Other studies on various pyrrole derivatives have also demonstrated their potential as antimicrobial agents. For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising activity against Gram-positive bacteria, with their effectiveness being comparable to or even exceeding that of tetracycline.[2] The presence of electron-withdrawing substituents on the phenyl ring was noted to enhance the antibacterial potential in these compounds as well.[2]
Experimental Protocols
The antimicrobial activity data presented above was primarily obtained using the broth microdilution method. This is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Susceptibility Test Protocol
This protocol is a generalized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is consistent with the methodology typically used for testing Staphylococcus species.[3][4][5][6]
1. Preparation of Materials:
- Test Compounds: Stock solutions of the this compound analogs are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
- Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and other relevant bacterial strains are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria like S. aureus. For some strains, the broth may be supplemented with 2% NaCl to enhance the detection of resistance.[3]
- 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
- Several colonies of the overnight bacterial culture are suspended in sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
- This standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Serial two-fold dilutions of the test compounds are prepared directly in the 96-well plates using CAMHB. The concentration range is selected to encompass the expected MIC values.
- Each well is inoculated with the prepared bacterial suspension.
- Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
- The plates are incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.
4. Determination of MIC:
- After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
- The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Since a specific signaling pathway for the antimicrobial action of this compound analogs has not been fully elucidated, the following diagram illustrates the experimental workflow for determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Potential Mechanism of Action
While the precise mechanism of action for this compound analogs is not definitively established, related pyrrole-containing compounds are known to exert their antimicrobial effects through various pathways. One of the prominent mechanisms for other pyrrole derivatives is the inhibition of bacterial cell division. This often involves targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacterial cells and eventual cell death.
The following diagram illustrates a hypothetical signaling pathway for the inhibition of bacterial cell division by a pyrrole derivative targeting the FtsZ protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clsjournal.ascls.org [clsjournal.ascls.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-methyl-1H-pyrrole-3-carboxylic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step plan for the safe disposal of 1-methyl-1H-pyrrole-3-carboxylic acid, ensuring compliance with general safety protocols and minimizing risk.
Hazard Profile and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The signal word for this chemical is "Warning". Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5]. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., weigh boats, contaminated paper towels), must be treated as hazardous waste.
-
Avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed to prevent unforeseen reactions[6].
2. Container Selection and Labeling:
-
Select a chemically compatible container with a secure, leak-proof lid for waste collection. Plastic bottles are often preferred over glass to minimize the risk of breakage[4].
-
The container must be clearly labeled as "Hazardous Waste"[4][6].
-
The label must include the full chemical name, "this compound," and its concentration if in a solution[4]. Abbreviations and chemical formulas are generally not permitted[4].
-
Include the date of waste generation and the name and contact information of the principal investigator or responsible party[4].
3. Waste Accumulation and Storage:
-
Keep the hazardous waste container tightly closed except when adding waste[6][7].
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
4. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if the residue is soluble)[6][8].
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste[6][8].
-
After triple-rinsing, the container can typically be disposed of as regular trash, though institutional policies may vary[6][8]. Be sure to deface the original label before disposal[8].
5. Final Disposal Procedure:
-
The disposal of the collected hazardous waste must be handled by a licensed and approved waste disposal company[9][10].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste[4][8].
-
Complete any required waste manifests or forms as instructed by your EHS department[4].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and identifying information for this compound.
| Property | Value |
| CAS Number | 36929-61-0 |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol [1] |
| Physical Form | Solid |
| Boiling Point | 276.6 °C at 760 mmHg |
| Storage Temperature | Room temperature |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. pfw.edu [pfw.edu]
- 8. vumc.org [vumc.org]
- 9. capotchem.com [capotchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guide for 1-Methyl-1H-pyrrole-3-carboxylic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-methyl-1H-pyrrole-3-carboxylic acid (CAS No: 36929-61-0). The information is tailored for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: This document has been compiled from available safety data and information on structurally related compounds. A compound-specific Safety Data Sheet (SDS) was not publicly available at the time of writing. It is imperative to consult the direct supplier for a comprehensive SDS and to conduct a thorough, site-specific risk assessment before handling this chemical.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks include skin, eye, and respiratory irritation, and it is harmful if swallowed.[1] A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn where splashing is a possibility. | To protect against eye irritation (H319).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn. Gloves should be inspected before use and changed immediately if contaminated. | To prevent skin irritation (H315).[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. If dust generation is unavoidable, a NIOSH-approved respirator for dust should be used.[2] | To mitigate the risk of respiratory irritation (H335).[1] |
Operational and Disposal Plans
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.
Safe Handling Procedures:
-
Preparation: All manipulations of the solid compound should occur within a certified chemical fume hood to control dust and vapors.[3][2] The work area should be decontaminated before and after use.
-
Handling:
-
Avoid direct contact with the skin and eyes by wearing the appropriate PPE.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
-
Post-Handling:
-
Clean any contaminated surfaces and equipment.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[2]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of it down the drain.
Experimental Protocols Cited
While no specific experimental protocols were cited in the safety information, the handling and disposal procedures outlined are based on standard laboratory practices for hazardous chemicals.
Visual Workflow Guides
The following diagrams illustrate key safety and handling workflows.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
